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Inarigivir ammonium

Cat. No.: B8198286
M. Wt: 604.5 g/mol
InChI Key: CAUBLFJDYDLFRY-NJCNYLKWSA-N
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Description

Inarigivir ammonium is a useful research compound. Its molecular formula is C20H29N8O10PS and its molecular weight is 604.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N8O10PS B8198286 Inarigivir ammonium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N7O10PS.H3N/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27;/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31);1H3/t9-,10+,11+,13+,15+,16+,19+,38?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBLFJDYDLFRY-NJCNYLKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N8O10PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Inarigivir Ammonium: A Technical Guide to its Dual Mechanism of Action in Hepatitis B Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir ammonium (formerly SB 9200) is an investigational small molecule nucleic acid hybrid that has demonstrated a dual mechanism of action against the Hepatitis B virus (HBV). As a potent agonist of the innate immune sensors RIG-I and NOD2, Inarigivir stimulates an endogenous antiviral response. Concurrently, it exerts a direct antiviral effect by interfering with viral replication processes. This document provides a comprehensive technical overview of Inarigivir's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Although the clinical development of Inarigivir for HBV was halted due to safety concerns, a thorough understanding of its mode of action remains valuable for the ongoing development of novel HBV therapeutics.[1][2][3]

Core Mechanism of Action: Dual Antiviral Strategy

This compound employs a two-pronged attack on HBV: activation of the host's innate immune system and direct inhibition of viral replication.[3][4][5] This dual functionality positions it as both an immunomodulatory and a direct-acting antiviral agent.

Immunomodulatory Action: Activation of Innate Immune Signaling

Inarigivir is a synthetic dinucleotide that acts as an agonist for two key pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][6]

  • RIG-I Pathway Activation: Upon binding to the helicase domain of RIG-I in the cytoplasm of hepatocytes, Inarigivir induces a conformational change that exposes the caspase activation and recruitment domains (CARDs). These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade. This cascade involves the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB). Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the establishment of an antiviral state within the host cell and the activation of a broader immune response.

  • NOD2 Pathway Activation: Inarigivir also activates the cytosolic PRR NOD2. This leads to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2), which activates the NF-κB signaling pathway. This activation contributes to the overall pro-inflammatory and antiviral cytokine response initiated by Inarigivir.

Direct Antiviral Action

In addition to its immunomodulatory effects, Inarigivir has been shown to directly interfere with HBV replication.[3][4][5] This direct activity is thought to occur at the level of pregenomic RNA (pgRNA) encapsidation and reverse transcription.[4][5] By inhibiting the proper packaging of pgRNA into viral capsids, Inarigivir prevents the subsequent conversion of pgRNA into HBV DNA, a critical step in the viral lifecycle.

Signaling Pathways and Experimental Workflows

Inarigivir-Induced Innate Immune Signaling Pathways

Inarigivir_Signaling cluster_cytoplasm Hepatocyte Cytoplasm cluster_RIGI RIG-I Pathway cluster_NOD2 NOD2 Pathway cluster_nucleus Nucleus Inarigivir Inarigivir ammonium RIGI RIG-I Inarigivir->RIGI Binds NOD2 NOD2 Inarigivir->NOD2 Binds MAVS MAVS RIGI->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates NFkB_RIGI NF-κB TBK1_IKKe->NFkB_RIGI Activates pIRF3 p-IRF3 IRF3->pIRF3 Translocates pNFkB p-NF-κB NFkB_RIGI->pNFkB Translocates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NFkB_NOD2 NF-κB RIPK2->NFkB_NOD2 Activates Gene_Expression Transcription of Type I IFN & Cytokines pIRF3->Gene_Expression pNFkB->Gene_Expression Antiviral_State Antiviral State Gene_Expression->Antiviral_State Leads to

Caption: Inarigivir-induced RIG-I and NOD2 signaling pathways.

Experimental Workflow for Assessing Innate Immune Activation

Experimental_Workflow_Immune_Activation start Start cell_culture HEK293 cells co-transfected with: 1. RIG-I or NOD2 expression vector 2. NF-κB or ISRE luciferase reporter 3. Renilla luciferase (control) start->cell_culture treatment Treat cells with varying concentrations of Inarigivir cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay: Measure Firefly and Renilla luciferase activity lysis->luciferase_assay data_analysis Data Analysis: Normalize Firefly to Renilla activity and determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for Luciferase Reporter Assay.

Experimental Workflow for Assessing HBV pgRNA Encapsidation Inhibition

Experimental_Workflow_Encapsidation start Start cell_culture Culture HBV-producing cells (e.g., HepG2.2.15) start->cell_culture treatment Treat cells with varying concentrations of Inarigivir cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation lysis Cell Lysis and Nuclease Treatment (to remove non-encapsidated RNA) incubation->lysis capsid_ip Immunoprecipitation of HBV core particles lysis->capsid_ip rna_extraction RNA Extraction from immunoprecipitated capsids capsid_ip->rna_extraction rt_qpcr RT-qPCR to quantify encapsidated pgRNA rna_extraction->rt_qpcr data_analysis Data Analysis: Determine IC50 for pgRNA encapsidation inhibition rt_qpcr->data_analysis end End data_analysis->end

Caption: Workflow for pgRNA Encapsidation Assay.

Quantitative Data Summary

Preclinical Antiviral Activity
Model System Parameter Inarigivir Effect Reference
HBV Transgenic MiceLiver HBV DNASignificant reduction with 100 mg/kg/day[1]
HCV Replicon System (Genotype 1a)EC502.2 µM[7]
HCV Replicon System (Genotype 1b)EC501.0 µM[7]
Clinical Trial Data (ACHIEVE Trial - 12 Weeks Monotherapy)
Dose Mean HBV DNA Reduction (log10 IU/mL) Mean HBV RNA Reduction (log10 copies/mL) HBsAg Response (>0.5 log10 reduction) Reference
25 mg0.61-0.39Not explicitly stated for this cohort[3]
50 mg0.74 (overall), 1.05 (HBeAg-), 0.61 (HBeAg+)0.951 patient (HBeAg+)[2]
100 mg1.0 (overall), 2.26 (HBeAg-), 0.55 (HBeAg+)0.6 (HBeAg+), 1.4 (HBeAg-)3 patients[6][8]
200 mg1.58 (maximal reduction of 3.26)Paralleled DNA reductionPart of the 22% overall response[3][9]
Placebo0.04-0.15Not observed[3]

Experimental Protocols

RIG-I and NOD2 Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of RIG-I and NOD2 signaling pathways.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect cells with the following plasmids:

      • An expression vector for human RIG-I or NOD2.

      • A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB or ISRE promoter.

      • A control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells.

    • Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log of Inarigivir concentration to generate a dose-response curve and calculate the EC50 value.

HBV pgRNA Encapsidation Assay (RT-qPCR-based)

This protocol outlines a method to quantify the amount of pgRNA packaged into HBV capsids.

  • Cell Culture and Treatment:

    • Plate HBV-producing cells, such as HepG2.2.15, in multi-well plates.

    • Treat the cells with a range of Inarigivir concentrations for 48-72 hours.

  • Capsid Isolation and RNA Extraction:

    • Lyse the cells and treat the lysate with nuclease to degrade any non-encapsidated nucleic acids.

    • Immunoprecipitate the intact HBV core particles using an anti-HBc antibody.

    • Extract the RNA from the immunoprecipitated capsids.

  • Quantification of pgRNA:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for HBV pgRNA.

  • Data Analysis:

    • Normalize the pgRNA levels to a housekeeping gene or total protein concentration.

    • Calculate the percent inhibition of pgRNA encapsidation at each Inarigivir concentration relative to the vehicle control and determine the IC50 value.

Clinical Development and Future Directions

The clinical development of Inarigivir for the treatment of chronic hepatitis B was advanced to Phase 2b trials (CATALYST trials). However, the program was discontinued due to unexpected serious adverse events, including one patient death.[1][2][3] Despite this setback, the clinical data from the ACHIEVE trial demonstrated a dose-dependent reduction in HBV DNA and HBV RNA, as well as a notable HBsAg response in a subset of patients.[2][3][6][8][9]

The dual mechanism of action of Inarigivir, combining innate immune stimulation with direct antiviral activity, represents a promising strategy for achieving a functional cure for HBV. The insights gained from the study of Inarigivir's mechanism of action continue to inform the development of next-generation immunomodulators and direct-acting antivirals for HBV. Future research may focus on developing compounds with a similar dual mechanism but an improved safety profile. The STING (Stimulator of Interferon Genes) pathway, another key innate immune sensing pathway, is also being explored as a therapeutic target for HBV, although there is no direct evidence to suggest that Inarigivir modulates this pathway.[3]

Conclusion

This compound is a RIG-I and NOD2 agonist with a dual mechanism of action against HBV, involving both the stimulation of an innate immune response and the direct inhibition of viral replication. Preclinical and clinical studies have demonstrated its ability to reduce viral markers, including HBV DNA, HBV RNA, and HBsAg. Although its clinical development was halted, the scientific understanding of its mechanism of action provides a valuable foundation for the development of future HBV therapies aimed at achieving a functional cure.

References

Inarigivir Ammonium: A Technical Guide to a Dual RIG-I and NOD2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable small molecule that acts as a potent dual agonist of the intracellular pattern recognition receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). By activating these key sensors of the innate immune system, inarigivir triggers a coordinated antiviral response, leading to the production of interferons and other cytokines, and subsequent inhibition of viral replication. This technical guide provides a comprehensive overview of inarigivir's mechanism of action, preclinical and clinical data, and detailed experimental methodologies. While showing initial promise in the treatment of chronic hepatitis B (HBV) and demonstrating activity against hepatitis C (HCV), the clinical development of inarigivir was ultimately halted due to safety concerns, specifically hepatotoxicity. This document serves as a detailed scientific resource for researchers and drug development professionals interested in the biology of RIG-I and NOD2 agonism and the development of innate immune modulators.

Introduction

The innate immune system provides the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a critical component of this system, recognizing conserved molecular structures of microbes, known as pathogen-associated molecular patterns (PAMPs). RIG-I and NOD2 are two such PRRs that play a pivotal role in detecting viral and bacterial components, respectively. This compound was developed as a selective immunomodulator designed to harness the power of these pathways to combat viral infections. This guide will delve into the technical details of inarigivir's function as a dual RIG-I and NOD2 agonist.

Mechanism of Action: Dual Agonism of RIG-I and NOD2

Inarigivir's primary mechanism of action is the activation of RIG-I and NOD2, leading to the induction of a robust innate immune response.

RIG-I Signaling Pathway

RIG-I is a cytosolic sensor of viral RNA. Upon binding to its ligand, which for inarigivir is believed to mimic a viral RNA structure, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment and activation of downstream signaling molecules, including TRAF family members and the IKK-related kinases, TBK1 and IKKε. These kinases then phosphorylate and activate the transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the expression of type I and type III interferons (IFN-α/β and IFN-λ). These interferons are secreted and bind to their respective receptors on the surface of infected and neighboring cells, initiating a powerful antiviral state through the expression of hundreds of interferon-stimulated genes (ISGs).

Inarigivir_RIG-I_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Type I/III IFN IFNAR IFN Receptor IFN->IFNAR Binds JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT Activates Inarigivir Inarigivir RIG_I RIG-I Inarigivir->RIG_I Activates MAVS MAVS RIG_I->MAVS Recruits & Activates TRAF3 TRAF3 MAVS->TRAF3 Recruits TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe Activates IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Phosphorylates p_IRF3_7 p-IRF3/7 IFN_Expression IFN Gene Expression p_IRF3_7->IFN_Expression Translocates & Induces ISG_Expression ISG Expression JAK_STAT->ISG_Expression Induces Antiviral_State Antiviral State ISG_Expression->Antiviral_State Establishes IFN_Expression->IFN Leads to Secretion

Caption: Inarigivir-mediated RIG-I signaling pathway.

NOD2 Signaling Pathway

NOD2 is a cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand specificity for this receptor or that inarigivir mimics a bacterial PAMP. Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is mediated by their respective CARD domains. RIPK2 activation leads to the recruitment of the E3 ubiquitin ligases XIAP, cIAP1, and cIAP2, which polyubiquitinate RIPK2. This ubiquitinated RIPK2 serves as a scaffold to recruit and activate the TAK1/TAB2/TAB3 complex and the IKK complex (IKKα, IKKβ, and NEMO). The activated IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, NOD2 activation has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can also play a role in eliminating intracellular pathogens.

Inarigivir_NOD2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inarigivir Inarigivir NOD2 NOD2 Inarigivir->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Autophagy Autophagy Induction NOD2->Autophagy Induces Ub Polyubiquitination RIPK2->Ub Undergoes TAK1_Complex TAK1/TAB2/3 Ub->TAK1_Complex Recruits & Activates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates for Degradation NF_kB NF-κB IkBa->NF_kB Releases Cytokine_Expression Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NF_kB->Cytokine_Expression Translocates & Induces

Caption: Inarigivir-mediated NOD2 signaling pathway.

Preclinical Data

In Vitro Antiviral Activity

Inarigivir has demonstrated broad-spectrum antiviral activity in vitro against several RNA viruses.

Table 1: In Vitro Antiviral Activity of Inarigivir

Virus TargetAssay SystemCell LineEndpointValueReference
Hepatitis C Virus (HCV) Genotype 1aReplicon AssayHuh-7EC502.2 µM
Hepatitis C Virus (HCV) Genotype 1bReplicon AssayHuh-7EC501.0 µM
Experimental Protocols

The antiviral activity of inarigivir against HCV was determined using a subgenomic replicon system in human hepatoma Huh-7 cells.

  • Cell Line: Huh-7 cells harboring a bicistronic HCV subgenomic replicon of either genotype 1a or 1b, containing a neomycin phosphotransferase gene for selection and a firefly luciferase reporter gene for quantification of viral replication.

  • Methodology:

    • Huh-7 replicon cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with serial dilutions of inarigivir.

    • Cells were incubated for 72 hours at 37°C.

    • Luciferase activity was measured as a surrogate for HCV RNA replication.

    • EC50 values were calculated by nonlinear regression analysis of the dose-response curves.

  • Experimental Workflow:

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Inarigivir Treat with Serial Dilutions of Inarigivir Incubate_24h->Treat_Inarigivir Incubate_72h Incubate for 72 hours Treat_Inarigivir->Incubate_72h Measure_Luciferase Measure Luciferase Activity Incubate_72h->Measure_Luciferase Calculate_EC50 Calculate EC50 Values Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for HCV Replicon Assay.

Clinical Development

Inarigivir was primarily investigated for the treatment of chronic hepatitis B. The clinical development program included the Phase 2 ACHIEVE and CATALYST trials.

ACHIEVE Trial

The ACHIEVE trial was a Phase 2, randomized, double-blind, placebo-controlled, ascending-dose study to evaluate the safety, pharmacokinetics, and antiviral activity of inarigivir in treatment-naïve patients with chronic HBV.

Table 2: Key Results from the ACHIEVE Trial (12 weeks of monotherapy)

Inarigivir DoseMean HBV DNA Reduction (log10 IU/mL)Mean HBV RNA Reduction (log10 copies/mL)HBsAg Reduction >0.5 log10 IU/mL (%)Reference
25 mg-0.58-0.413
50 mg-0.92-0.725
100 mg-1.1-0.829
200 mg-1.54-1.125
Placebo+0.2+0.10
CATALYST Trials

The CATALYST program consisted of several Phase 2b trials designed to evaluate inarigivir in combination with other anti-HBV agents in both treatment-naïve and virally-suppressed patients. However, the development of inarigivir was terminated in 2020 due to observations of serious adverse events, including hepatotoxicity and one patient death, in the CATALYST trials.

Experimental Protocols
  • Sample Type: Serum or plasma.

  • Methodology: Quantitative real-time polymerase chain reaction (qPCR) is the standard method for quantifying HBV DNA and RNA in clinical samples.

    • Nucleic Acid Extraction: Viral DNA and RNA are extracted from patient serum or plasma samples using commercially available kits.

    • Reverse Transcription (for RNA): For HBV RNA quantification, the extracted RNA is first reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Amplification: The HBV DNA (or cDNA from RNA) is then amplified using specific primers and probes in a real-time PCR instrument. The fluorescent signal generated during amplification is proportional to the amount of viral nucleic acid present in the sample.

    • Quantification: The viral load is determined by comparing the amplification signal to a standard curve of known HBV DNA concentrations. Results are typically reported in international units per milliliter (IU/mL) for DNA and copies/mL for RNA.

Conclusion

This compound is a potent dual agonist of RIG-I and NOD2 that demonstrated promising preclinical and early clinical antiviral activity against HCV and HBV. Its mechanism of action, involving the activation of two key innate immune sensing pathways, represents a rational and innovative approach to antiviral therapy. However, the unfortunate safety signals that led to the termination of its clinical development highlight the challenges associated with modulating the innate immune system. The in-depth technical information presented in this guide provides a valuable resource for the scientific community, offering insights into the development of innate immune agonists and the complex biology of RIG-I and NOD2 signaling.

Inarigivir Ammonium: A Technical Guide to its Activation of Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable dinucleotide prodrug that acts as a potent agonist of the innate immune system. It has been investigated primarily for its antiviral activity against Hepatitis B Virus (HBV). Inarigivir's mechanism of action involves the dual activation of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] This dual agonism triggers a downstream signaling cascade, leading to the production of interferons and other pro-inflammatory cytokines, thereby inducing an antiviral state. This technical guide provides an in-depth overview of the mechanism of action of inarigivir, with a focus on its activation of innate immunity, supported by quantitative data from clinical studies and detailed experimental methodologies. Although the clinical development of inarigivir for HBV was halted due to safety concerns, the study of its mechanism remains a valuable area of research for immunomodulatory drug development.[4][5]

Mechanism of Action: Dual Agonism of RIG-I and NOD2

Inarigivir's primary mechanism of action is the activation of the innate immune system through the stimulation of RIG-I and NOD2.[1][2][3]

  • RIG-I Activation: RIG-I is a cytoplasmic sensor of viral RNA. Upon binding of inarigivir, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The formation of the RIG-I/MAVS complex initiates a signaling cascade that results in the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6][7] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[6]

  • NOD2 Activation: NOD2 is another intracellular PRR that typically recognizes bacterial peptidoglycan fragments. Inarigivir has been shown to also act as a NOD2 agonist.[3][8] Activation of NOD2 leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[7] This results in the production of pro-inflammatory cytokines.

The concurrent activation of both RIG-I and NOD2 pathways by inarigivir leads to a broad and robust innate immune response, contributing to its antiviral effects.

Signaling Pathway

The signaling cascade initiated by inarigivir is multifaceted, involving the convergence of the RIG-I and NOD2 pathways on the activation of key transcription factors.

Inarigivir_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus Inarigivir This compound RIGI RIG-I Inarigivir->RIGI binds NOD2 NOD2 Inarigivir->NOD2 binds MAVS MAVS RIGI->MAVS activates RIPK2 RIPK2 NOD2->RIPK2 recruits TRAF TRAF3/6 MAVS->TRAF recruits IKK IKK Complex RIPK2->IKK activates TBK1 TBK1/IKKε TRAF->TBK1 activates NFkB NF-κB IKK->NFkB phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 Gene_Expression Gene Expression pIRF3->Gene_Expression translocates to pNFkB pNF-κB NFkB->pNFkB pNFkB->Gene_Expression translocates to IFN Type I Interferons (IFN-α/β) Gene_Expression->IFN Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from the Phase 2 ACHIEVE trial, which evaluated the efficacy and safety of inarigivir in treatment-naïve chronic Hepatitis B patients.[9][10][11][12]

Table 1: Mean Reduction in HBV DNA at Week 12 (Log10 IU/mL)

Treatment GroupHBeAg-PositiveHBeAg-NegativeOverall
Inarigivir 25 mg--0.61
Inarigivir 50 mg-0.61-1.05-
Inarigivir 100 mg-0.55-2.26-1.00
Inarigivir 200 mg---1.58
Placebo---0.04

Table 2: Mean Reduction in HBV RNA at Week 12 (Log10 copies/mL)

Treatment GroupHBeAg-PositiveHBeAg-Negative
Inarigivir 100 mg-0.60-1.40

Table 3: HBsAg Response

MetricValue
Patients with >0.5 log10 HBsAg reduction (Cohorts 1-3)28%
Mean HBsAg reduction in responders (Cohorts 1-3)-0.8 log10 IU/mL
Maximum HBsAg reduction (Cohorts 1-3)-1.4 log10 IU/mL

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of inarigivir.

Quantification of HBV DNA

A common method for quantifying HBV DNA in clinical samples is real-time polymerase chain reaction (qPCR).

Objective: To determine the viral load of HBV in patient serum or plasma.

Materials:

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • HBV-specific primers and probe

  • qPCR master mix

  • Real-time PCR instrument

  • HBV DNA standards of known concentrations

Protocol:

  • DNA Extraction:

    • Extract viral DNA from 200 µL of serum or plasma using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Elute the purified DNA in an appropriate volume (e.g., 50-100 µL) of elution buffer.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, and probe.

    • Aliquot the master mix into qPCR plate wells.

    • Add a specific volume of the extracted DNA (e.g., 5 µL) to each well.

    • Include a standard curve using serial dilutions of HBV DNA standards.

    • Include no-template controls (NTCs) to check for contamination.

  • qPCR Cycling Conditions:

    • Perform the qPCR using a real-time PCR instrument with typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their concentrations.

    • Determine the concentration of HBV DNA in the patient samples by interpolating their Ct values on the standard curve.

    • Results are typically expressed as international units per milliliter (IU/mL).

Quantification of HBsAg

The concentration of Hepatitis B surface antigen (HBsAg) is typically measured using an enzyme-linked immunosorbent assay (ELISA).[13][14][15][16][17]

Objective: To quantify the level of HBsAg in patient serum or plasma.

Materials:

  • HBsAg ELISA kit (containing a pre-coated microplate, HBsAg standards, detection antibody, conjugate, substrate, and stop solution)

  • Microplate reader

  • Wash buffer

  • Precision pipettes

Protocol:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the HBsAg standard to generate a standard curve.

  • Assay Procedure:

    • Add a specific volume of standards and patient samples to the wells of the anti-HBsAg antibody-coated microplate.

    • Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow HBsAg to bind to the capture antibody.

    • Wash the wells multiple times with wash buffer to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated anti-HBsAg antibody) to each well and incubate.

    • Wash the wells again.

    • Add a streptavidin-HRP conjugate and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add the TMB substrate solution to each well, leading to the development of a colored product in proportion to the amount of HBsAg present.

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of HBsAg in the patient samples by interpolating their absorbance values on the standard curve.

    • Results are typically expressed in international units per milliliter (IU/mL).

Experimental Workflow

The ACHIEVE clinical trial followed a structured workflow to assess the safety and efficacy of inarigivir.

ACHIEVE_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Phase (12 Weeks) cluster_endpoints Endpoints Assessment Patient_Screening Patient Screening (Treatment-Naïve Chronic HBV) Randomization Randomization (4:1) Patient_Screening->Randomization Inarigivir_Arm Inarigivir Monotherapy (25, 50, 100, or 200 mg/day) Randomization->Inarigivir_Arm Placebo_Arm Placebo Randomization->Placebo_Arm TDF_Treatment All Patients Switched to Tenofovir Disoproxil Fumarate (TDF) Inarigivir_Arm->TDF_Treatment Primary_Endpoints Primary Endpoints: - Safety - HBV DNA Reduction at Week 12 Inarigivir_Arm->Primary_Endpoints Placebo_Arm->TDF_Treatment Secondary_Endpoints Secondary Endpoints: - HBV RNA Reduction - HBsAg Reduction - ALT Levels TDF_Treatment->Secondary_Endpoints

Caption: Workflow of the Phase 2 ACHIEVE Trial.

Conclusion

This compound represents a significant advancement in the understanding of how small molecules can be designed to activate specific innate immune pathways for therapeutic benefit. Its dual agonism of RIG-I and NOD2 provides a powerful mechanism for inducing a broad antiviral response. While its clinical development for HBV has been discontinued, the wealth of data generated from its preclinical and clinical studies offers valuable insights for the future design and development of immunomodulatory drugs. The detailed understanding of its signaling pathways, supported by quantitative clinical data and established experimental protocols, provides a solid foundation for further research in this promising area of drug discovery.

References

Inarigivir Ammonium: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium is a novel dinucleotide antiviral agent that has demonstrated significant potential in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a potent agonist of the innate immune receptors RIG-I (Retinoic acid-inducible gene-I) and NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), thereby activating the host's natural defense mechanisms against viral pathogens.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antiviral activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is the monoammonium salt of 2′-O-methyl-P-thiouridylyl-(3′→5′)-2′-deoxy-adenosine. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

this compound Chemical Structure

Image Source: MedChemExpress

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₂₆N₇O₁₀PS • NH₃[6]
Molecular Weight 604.5 g/mol [6]
CAS Number 2172788-92-8[6]
Appearance Solid[6]
Solubility DMSO: Sparingly Soluble (1-10 mg/ml) PBS (pH 7.2): Soluble (≥10 mg/ml)[6]
Storage -20°C[6]
Stability ≥ 4 years at -20°C[6]

Antiviral Activity and Mechanism of Action

Inarigivir exhibits broad-spectrum antiviral activity, particularly against HBV and Hepatitis C Virus (HCV).[3] Its primary mechanism of action involves the activation of the RIG-I and NOD2 signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines that play a crucial role in the antiviral response.[4] Additionally, Inarigivir has been shown to have a direct antiviral effect on HBV by interfering with viral RNA packaging and reverse transcription.[7]

Quantitative Antiviral Activity of Inarigivir

VirusCell LineParameterValueReference
Hepatitis B Virus (HBV) HepG2 2.2.15EC₅₀ (extracellular DNA)0.258 µM[6]
HepG2 2.2.15EC₅₀ (intracellular RNA)1.4 µM[6]
Hepatitis C Virus (HCV) Genotype 1a Replicon cellsEC₅₀2.2 µM[3]
Hepatitis C Virus (HCV) Genotype 1b Replicon cellsEC₅₀1.0 µM[3]
Cytotoxicity HepG2 2.2.15CC₅₀>1000 µM[6]

In Vivo Activity:

In a transgenic mouse model of HBV, daily intraperitoneal administration of Inarigivir at 100 mg/kg significantly reduced hepatic HBV DNA levels.[2][6] Clinical trials in treatment-naïve patients with chronic hepatitis B have shown that Inarigivir treatment leads to a dose-dependent reduction in HBV DNA, HBV RNA, and HBsAg levels.[8][9]

Signaling Pathway

The activation of the innate immune system by Inarigivir is a key component of its antiviral effect. The following diagram illustrates the signaling pathway initiated by Inarigivir through RIG-I and NOD2 activation.

Inarigivir_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Antiviral Response Inarigivir Inarigivir RIGI RIG-I Inarigivir->RIGI binds NOD2 NOD2 Inarigivir->NOD2 binds MAVS MAVS RIGI->MAVS activates RIP2 RIP2 NOD2->RIP2 activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKi->IRF3_IRF7 phosphorylates IRF3_IRF7_nucleus p-IRF3/p-IRF7 IRF3_IRF7->IRF3_IRF7_nucleus translocates NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates RIP2->NFkB activates IFN_genes Type I IFN Genes IRF3_IRF7_nucleus->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nucleus->Cytokine_genes induces transcription IFN Type I Interferons IFN_genes->IFN Cytokines Cytokines Cytokine_genes->Cytokines

Caption: Inarigivir-mediated activation of RIG-I and NOD2 signaling pathways.

Experimental Protocols

HBV Antiviral Activity Assay in HepG2.2.15 Cells

This protocol describes a method to evaluate the in vitro antiviral activity of Inarigivir against Hepatitis B Virus using the HepG2.2.15 cell line, which constitutively expresses HBV.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

  • This compound stock solution (in DMSO or PBS)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Inarigivir. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration) and a positive control (e.g., Entecavir).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.

  • Supernatant Collection: After 6 days, carefully collect the cell culture supernatant for the analysis of extracellular HBV DNA.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Determine the concentration of Inarigivir that inhibits HBV replication by 50% (EC₅₀) by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow:

HBV_Antiviral_Assay_Workflow A Seed HepG2.2.15 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of Inarigivir B->C D Incubate for 6 days C->D E Collect supernatant D->E F Extract extracellular HBV DNA E->F G Quantify HBV DNA by qPCR F->G H Calculate EC50 value G->H

Caption: Workflow for determining the in vitro antiviral activity of Inarigivir against HBV.

RIG-I Activation Assay

This protocol outlines a method to assess the activation of RIG-I by Inarigivir using a reporter gene assay in HEK293 cells.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmids for human RIG-I and a luciferase reporter gene under the control of an IFN-β promoter.

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the RIG-I expression plasmid and the IFN-β promoter-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., pRL-TK expressing Renilla luciferase) should be co-transfected for normalization of transfection efficiency.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known RIG-I agonist like 5'ppp-dsRNA) and a vehicle control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the fold induction of luciferase activity against the log of the Inarigivir concentration to determine the dose-dependent activation of the IFN-β promoter.

Experimental Workflow:

RIGI_Activation_Assay_Workflow A Seed HEK293 cells in 24-well plate B Co-transfect with RIG-I and IFN-β promoter-luciferase plasmids A->B C Incubate for 24 hours B->C D Treat cells with Inarigivir C->D E Incubate for 18-24 hours D->E F Lyse cells and measure luciferase activity E->F G Analyze data and determine fold induction F->G

Caption: Workflow for assessing RIG-I activation by Inarigivir using a reporter assay.

Conclusion

This compound is a promising antiviral agent with a dual mechanism of action that includes both direct antiviral effects and stimulation of the innate immune system. Its potent activity against HBV, coupled with a favorable preclinical and clinical safety profile, makes it a strong candidate for further development as a key component of a functional cure for chronic hepatitis B. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of antiviral therapeutics.

References

Inarigivir Ammonium's Effect on HBV cccDNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium (formerly SB 9200), an orally bioavailable small molecule, has been investigated as a potential therapeutic agent for chronic hepatitis B (CHB). It functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I), a key intracellular pattern recognition receptor involved in the innate immune response to viral infections. Activation of RIG-I by inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral effectors. This dual mechanism of action, combining direct antiviral activity and immune modulation, has shown effects on various markers of hepatitis B virus (HBV) replication. This technical guide provides an in-depth analysis of the available data on the effect of this compound on HBV covalently closed circular DNA (cccDNA), the persistent viral reservoir responsible for chronic infection.

Mechanism of Action: RIG-I Signaling Pathway

Inarigivir, as a dinucleotide prodrug, is metabolized intracellularly to its active triphosphate form, which then binds to and activates RIG-I. This activation initiates a downstream signaling cascade, as depicted in the diagram below, leading to an antiviral state within the hepatocyte.

RIG_I_Signaling_Pathway Inarigivir This compound RIG_I Inactive RIG-I Inarigivir->RIG_I activates Active_RIG_I Active RIG-I RIG_I->Active_RIG_I MAVS MAVS Active_RIG_I->MAVS binds and activates TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates to ISRE ISRE pIRF3_n->ISRE binds to ISGs Interferon-Stimulated Genes (ISGs) (e.g., APOBEC3, OAS1) ISRE->ISGs promotes transcription of cccDNA HBV cccDNA ISGs->cccDNA induce degradation/inhibit formation cccDNA_degradation cccDNA Degradation cccDNA_formation Inhibition of cccDNA Formation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cccDNA_isolation cccDNA Isolation and Purification cluster_quantification Quantification LiverBiopsy Liver Biopsy Collection (Pre- and Post-Treatment) Homogenization Tissue Homogenization LiverBiopsy->Homogenization DNA_Extraction Total DNA Extraction Homogenization->DNA_Extraction Nuclease_Digestion Nuclease Digestion (to remove rcDNA and dsDNA) DNA_Extraction->Nuclease_Digestion Purification Purified cccDNA Nuclease_Digestion->Purification qPCR Quantitative PCR (qPCR) (using cccDNA-specific primers) Purification->qPCR SouthernBlot Southern Blot Analysis (for confirmation and characterization) Purification->SouthernBlot

Inarigivir Ammonium: An In-depth Analysis of Its Indirect Interaction with Viral Polymerase via Innate Immune Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inarigivir ammonium, a novel small molecule immunomodulator, has demonstrated broad-spectrum antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). Contrary to the mechanism of traditional direct-acting antivirals, Inarigivir does not directly bind to and inhibit viral polymerase. Instead, its efficacy stems from the activation of the host's innate immune system, primarily through the stimulation of Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathways. This activation initiates a cascade of downstream events, culminating in the production of interferons and other antiviral effectors that ultimately suppress viral replication, a process intrinsically dependent on the viral polymerase. This technical guide provides a comprehensive overview of Inarigivir's mechanism of action, a summary of key quantitative data from clinical studies, and a description of the experimental approaches used to elucidate its antiviral properties.

Introduction

The quest for effective and curative therapies for chronic viral infections, such as those caused by HBV and HCV, remains a significant challenge in global health. While direct-acting antivirals targeting viral enzymes like polymerase have revolutionized treatment paradigms, the emergence of drug resistance and the need for long-term therapy highlight the necessity for alternative therapeutic strategies. This compound represents a promising host-targeted approach, aiming to harness the body's own defense mechanisms to combat viral infections. This document delves into the technical details of Inarigivir's interaction with the host immune system and its subsequent indirect impact on the function of viral polymerase.

Mechanism of Action: A Host-Centric Approach

Inarigivir's primary mechanism of action is the activation of intracellular pattern recognition receptors (PRRs), specifically RIG-I and NOD2.[1] These receptors are crucial sentinels of the innate immune system, responsible for detecting viral and bacterial components and initiating an immune response.

RIG-I and NOD2 Signaling Pathways

Upon administration, Inarigivir acts as an agonist for RIG-I and NOD2.[1]

  • RIG-I Pathway: RIG-I is a cytosolic sensor that recognizes viral RNA. Inarigivir's activation of RIG-I triggers a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade that results in the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I and type III interferons (IFNs), as well as other pro-inflammatory cytokines.[2]

  • NOD2 Pathway: NOD2 is a cytosolic sensor that recognizes bacterial peptidoglycan fragments. Inarigivir's activation of NOD2 also leads to the activation of NF-κB, further amplifying the inflammatory and antiviral response.

The interferons produced as a result of RIG-I and NOD2 activation play a central role in the antiviral effect of Inarigivir. Secreted interferons bind to their receptors on the surface of infected and neighboring cells, initiating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This leads to the upregulation of hundreds of interferon-stimulated genes (ISGs), which encode proteins that establish an antiviral state within the cell. These ISGs can inhibit various stages of the viral life cycle, including viral entry, replication, and assembly.

Inarigivir_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_viral_replication Viral Replication Inarigivir Inarigivir RIG-I RIG-I Inarigivir->RIG-I NOD2 NOD2 Inarigivir->NOD2 MAVS MAVS RIG-I->MAVS NF-kB NF-kB NOD2->NF-kB IRF3 IRF3 MAVS->IRF3 MAVS->NF-kB IRF3_p p-IRF3 IRF3->IRF3_p NF-kB_p p-NF-kB NF-kB->NF-kB_p JAK JAK STAT STAT JAK->STAT ISG_Gene ISG Gene STAT->ISG_Gene ISG_mRNA ISG_mRNA Antiviral_Proteins Antiviral_Proteins ISG_mRNA->Antiviral_Proteins Replication_Complex Replication_Complex Antiviral_Proteins->Replication_Complex IFN_Gene IFN Gene IRF3_p->IFN_Gene NF-kB_p->IFN_Gene IFN_mRNA IFN_mRNA IFN_Gene->IFN_mRNA ISG_Gene->ISG_mRNA Interferon Interferon IFN_mRNA->Interferon Viral_RNA Viral_RNA Viral_RNA->Replication_Complex Viral_Polymerase Viral_Polymerase Viral_Polymerase->Replication_Complex IFN_Receptor IFN_Receptor Interferon->IFN_Receptor IFN_Receptor->JAK

Caption: Inarigivir signaling pathway.

Indirect Inhibition of Viral Polymerase

The antiviral state induced by Inarigivir indirectly targets the viral replication machinery, including the viral polymerase. ISGs can inhibit viral replication at multiple steps:

  • Degradation of Viral RNA: Some ISGs, such as RNase L, can degrade viral RNA, reducing the template available for the viral polymerase.

  • Inhibition of Protein Synthesis: Proteins like PKR can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, thereby preventing the translation of viral polymerase and other essential viral proteins.

  • Direct Interference with Replication: Some ISGs may directly interfere with the assembly or function of the viral replication complex, which includes the viral polymerase.

For HBV, Inarigivir has been suggested to have a dual mechanism of action, which includes interference with viral replication at the level of pregenomic RNA (pgRNA) encapsidation.[3] This step is crucial for the subsequent reverse transcription of pgRNA into DNA by the HBV polymerase. By inhibiting encapsidation, Inarigivir effectively prevents the viral polymerase from accessing its template.

Quantitative Data from Clinical Studies

Clinical trials have evaluated the efficacy of Inarigivir in patients with chronic HBV and HCV. The following tables summarize key quantitative findings.

Table 1: Antiviral Activity of Inarigivir in Chronic Hepatitis B (ACHIEVE Trial) [4][5][6]

DoseTreatment DurationMean HBV DNA Reduction (log10 IU/mL)Mean HBV RNA Reduction (log10 copies/mL)HBsAg Response Rate (>0.5 log10 reduction)
25 mg12 weeks-0.61-0.39Not Reported
50 mg12 weeks-0.83-0.48Not Reported
100 mg12 weeks-1.00-0.6028% (in cohorts 1-3)
200 mg12 weeks-1.58-0.58Not Reported
Placebo12 weeks+0.04-0.15Not Reported

Table 2: Antiviral Activity of Inarigivir in Combination with Tenofovir Alafenamide (TAF) in Chronic Hepatitis B (NCT03434353) [7]

Treatment GroupTreatment DurationProportion of Patients with HBsAg <100 IU/mL
Inarigivir + TAF12 weeksData not yet published in full
Placebo + TAF12 weeksData not yet published in full

Note: The clinical development of Inarigivir for HBV was halted due to safety concerns.[8]

Experimental Protocols

The following outlines the general methodologies employed in preclinical and clinical studies to assess the antiviral activity of Inarigivir.

In Vitro Antiviral Assays
  • Objective: To determine the potency of Inarigivir in inhibiting viral replication in cell culture.

  • General Procedure:

    • Cell Culture: A susceptible cell line (e.g., Huh-7 cells for HCV, HepG2-NTCP cells for HBV) is cultured in appropriate media.

    • Infection: Cells are infected with the virus at a known multiplicity of infection (MOI).

    • Treatment: Following infection, cells are treated with various concentrations of Inarigivir or a vehicle control.

    • Incubation: The treated cells are incubated for a specific period to allow for viral replication.

    • Quantification of Viral Replication: The extent of viral replication is measured using various techniques:

      • Quantitative Reverse Transcription PCR (qRT-PCR): To quantify viral RNA levels in the cell lysate or supernatant.

      • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant.

      • Reporter Assays: Using reporter viruses (e.g., expressing luciferase or GFP) to quantify viral replication through reporter gene expression.

    • Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of Inarigivir that inhibits 50% of viral replication.

In_Vitro_Antiviral_Assay_Workflow Cell_Culture 1. Culture susceptible cells Infection 2. Infect cells with virus Cell_Culture->Infection Treatment 3. Treat with Inarigivir (various concentrations) Infection->Treatment Incubation 4. Incubate for a defined period Treatment->Incubation Quantification 5. Quantify viral replication Incubation->Quantification Analysis 6. Calculate EC50 Quantification->Analysis

Caption: In Vitro Antiviral Assay Workflow.

Clinical Trial Protocols
  • Objective: To evaluate the safety, tolerability, and antiviral efficacy of Inarigivir in human subjects.

  • General Design (Phase 2):

    • Patient Population: Enrollment of patients with chronic HBV or HCV infection meeting specific inclusion and exclusion criteria.

    • Randomization: Patients are randomly assigned to receive different doses of Inarigivir or a placebo.

    • Treatment Period: Administration of the study drug for a predefined duration (e.g., 12 or 24 weeks).

    • Monitoring: Regular monitoring of patients for safety (adverse events, laboratory abnormalities) and efficacy (viral load, viral antigens, liver function tests).

    • Endpoints:

      • Primary Endpoints: Typically include safety and tolerability, and a significant reduction in viral load from baseline.

      • Secondary Endpoints: May include the proportion of patients achieving a certain log reduction in viral markers, changes in liver enzymes, and HBsAg or HBeAg loss or seroconversion in HBV studies.

    • Follow-up: A post-treatment follow-up period to assess the durability of the response.

Conclusion

This compound represents a significant departure from conventional antiviral therapies by targeting host innate immune pathways rather than the viral polymerase directly. Its ability to activate RIG-I and NOD2 signaling leads to a robust interferon-mediated antiviral response that indirectly suppresses viral replication. While clinical development for HBV has been discontinued due to safety concerns, the mechanism of action of Inarigivir provides valuable insights into the potential of host-targeted therapies for viral infections. Further research into molecules with similar mechanisms but improved safety profiles could pave the way for novel and effective treatments for chronic viral diseases.

References

The role of the ammonium salt in Inarigivir's properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the Soproxil Prodrug Moiety in Inarigivir's Properties

Introduction

Inarigivir, also known as SB 9200 or GS-9992, is an investigational antiviral agent designed as an orally administered small molecule agonist of the innate immune system. Its primary mechanism of action is the activation of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] This activation mimics a viral infection, triggering a host-led immune response characterized by the production of interferons (IFNs) and interferon-stimulated genes (ISGs), which establish a broad-spectrum antiviral state.[1][2] The primary clinical application explored for Inarigivir was the treatment of chronic hepatitis B (HBV) infection.[3]

The active form of Inarigivir is a dinucleotide that, due to its charged phosphate backbone, has poor oral bioavailability. To overcome this limitation, the compound was developed as Inarigivir soproxil , a prodrug formulation.[1][4] This guide details the critical role of the soproxil moiety—a specific type of S-acyl-2-thioethyl (SATE) phosphorodithioate prodrug—in conferring the necessary pharmaceutical properties for oral administration and subsequent intracellular activation. While the development of Inarigivir for HBV was ultimately halted due to safety concerns, including instances of liver injury, the principles of its design remain a salient example of prodrug strategy in antiviral development.[5][6]

The Role of the Soproxil Prodrug Moiety

The term "soproxil" refers to a specific chemical group used to mask the negatively charged phosphate backbone of the active Inarigivir molecule. This modification is a cornerstone of its design as an oral therapeutic.

  • Enhanced Lipophilicity and Oral Absorption: The core Inarigivir molecule is a hydrophilic dinucleotide phosphothioate. The dianionic nature of the phosphate group at physiological pH severely restricts its ability to passively diffuse across the lipid membranes of the gastrointestinal tract. The soproxil moiety, which includes an isobutyryloxymethyl group, is lipophilic (fat-soluble). By neutralizing the phosphate charge, the soproxil group significantly increases the overall lipophilicity of the molecule, enabling it to be absorbed from the gut into the bloodstream following oral administration.[7][8]

  • Intracellular Conversion to Active Form: Inarigivir soproxil is pharmacologically inactive.[9] Once absorbed and distributed into target cells (e.g., hepatocytes), it undergoes metabolic cleavage by intracellular enzymes. Cellular esterases hydrolyze the ester bond within the soproxil group, initiating a process that ultimately releases the active, unmasked Inarigivir dinucleotide.[7][9] This active form is then trapped within the cell due to its restored hydrophilic nature, allowing it to accumulate and engage with its intracellular target, the RIG-I protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Inarigivir soproxil from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity

This table presents the half-maximal effective concentration (EC₅₀) of Inarigivir soproxil against Hepatitis C Virus (HCV) replicons, which were instrumental in its initial characterization.

Virus/RepliconEC₅₀ (µM)EC₉₀ (µM)Cell System
HCV Genotype 1a2.28.0Huh-7 Replicon Cells[1]
HCV Genotype 1b1.06.0Huh-7 Replicon Cells[1]
Table 2: Clinical Efficacy in Chronic Hepatitis B (Phase 2 Study)

This table summarizes the antiviral response observed in treatment-naïve, non-cirrhotic chronic HBV patients after 12 weeks of daily oral Inarigivir soproxil monotherapy.

Inarigivir Dose (Once Daily)Mean HBV DNA Reduction (log₁₀ IU/mL)Mean HBV RNA Reduction (log₁₀ U/mL)Mean HBsAg Reduction (log₁₀ IU/mL)
25 mg-0.61-0.39-0.10
50 mgNot ReportedNot ReportedNot Reported
100 mgNot ReportedNot Reported-0.18
200 mg-1.58-0.58-0.18
Placebo-0.04-0.15+0.003
(Data adapted from a Phase 2, randomized, open-label study)[3][10]

Visualizations: Pathways and Workflows

Inarigivir Prodrug Activation and Mechanism of Action

The following diagram illustrates the logical workflow from oral administration of the Inarigivir soproxil prodrug to the downstream antiviral effect.

G cluster_absorption Gastrointestinal Tract & Bloodstream cluster_cell Target Cell (Hepatocyte) cluster_action Innate Immune Activation Prodrug Oral Administration of Inarigivir Soproxil Absorption GI Absorption Prodrug->Absorption Circulation Systemic Circulation (Inactive Prodrug) Absorption->Circulation Entry Cellular Entry Circulation->Entry Cleavage Enzymatic Cleavage (Esterases) Entry->Cleavage Active Active Inarigivir (Trapped Intracellularly) Cleavage->Active RIGI RIG-I Activation Active->RIGI Signaling Downstream Signaling RIGI->Signaling Response IFN/ISG Production (Antiviral State) Signaling->Response

Caption: Workflow of Inarigivir soproxil from oral prodrug to intracellular active agent.

RIG-I Signaling Pathway

This diagram outlines the key steps in the RIG-I signaling cascade initiated by active Inarigivir.

G cluster_cytoplasm Cytoplasm cluster_kinases Kinase Complex cluster_factors Transcription Factors cluster_nucleus Nucleus Inarigivir Active Inarigivir RIGI RIG-I Inarigivir->RIGI binds & activates MAVS MAVS (Mitochondrial Membrane) RIGI->MAVS activates TBK1 TBK1 / IKKε MAVS->TBK1 recruits & activates NFkB NF-κB MAVS->NFkB activates via TRAF proteins (not shown) IRF3 IRF3 / IRF7 TBK1->IRF3 phosphorylates IRF3_N p-IRF3 / p-IRF7 (Dimer) IRF3->IRF3_N dimerizes & translocates NFkB_N NF-κB NFkB->NFkB_N translocates ISG Transcription of Interferons (IFNs) & Interferon-Stimulated Genes (ISGs) IRF3_N->ISG NFkB_N->ISG

Caption: Simplified signaling cascade following RIG-I activation by Inarigivir.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a human liver-derived cell line.

  • Cell Culture:

    • Use Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) that includes a reporter gene, such as Renilla luciferase.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 (to maintain selection for replicon-containing cells) at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Dissolve Inarigivir soproxil in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Perform a serial 3-fold dilution in DMSO to generate a 10-point concentration gradient.

  • Assay Procedure:

    • Seed the HCV replicon cells into 384-well, opaque-walled plates at a density of approximately 2,000-5,000 cells per well and incubate for 24 hours.

    • Add the diluted compounds to the wells in quadruplicate. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

    • Include controls: wells with DMSO vehicle only (0% inhibition) and wells with a known potent HCV inhibitor (100% inhibition).

    • Incubate the plates for 72 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure HCV replication by quantifying the luciferase reporter signal using a commercial luciferase assay system and a plate luminometer.

    • In parallel, assess cell viability (cytotoxicity) using a method like Calcein AM conversion or a CellTiter-Glo assay.

    • Normalize the luciferase signal to the vehicle control.

    • Calculate the EC₅₀ (the concentration at which 50% of viral replication is inhibited) and CC₅₀ (the concentration at which 50% cytotoxicity is observed) by fitting the dose-response data to a four-parameter nonlinear regression curve.[11]

Protocol 2: RIG-I Pathway Activation via Western Blot

This method assesses pathway activation by detecting the phosphorylation of Interferon Regulatory Factor 3 (IRF-3), a key downstream event.

  • Cell Culture and Treatment:

    • Culture a human cell line known to have a functional RIG-I pathway (e.g., A549 or Huh-7) in the appropriate medium.

    • Seed cells in 6-well plates to achieve ~80% confluency on the day of treatment.

    • Treat cells with various concentrations of Inarigivir soproxil or a positive control (e.g., poly(I:C)) for a specified time (e.g., 6-12 hours). Include an untreated or vehicle-treated control.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF-3 (e.g., anti-p-IRF3 Ser396).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, subsequently probe the same membrane for total IRF-3 and a housekeeping protein like β-actin or GAPDH. An increase in the p-IRF3 signal relative to total IRF-3 and the loading control indicates pathway activation.[10][12]

References

Methodological & Application

Inarigivir Ammonium: Solubility Profile in DMSO and PBS for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed overview of the solubility of inarigivir ammonium in two common laboratory solvents: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). Inarigivir is a dinucleotide antiviral agent that functions as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways, triggering an innate immune response.[1] Accurate solubility data is critical for the design and execution of in vitro and in vivo studies. This document presents collated solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant signaling pathway.

Introduction

This compound is a promising antiviral compound with demonstrated activity against viruses such as the hepatitis B virus (HBV).[2] Its mechanism of action involves the activation of intracellular pattern recognition receptors, leading to a downstream signaling cascade that results in the production of interferons and other antiviral molecules.[1][3] For researchers working with this compound, understanding its solubility characteristics in standard laboratory solvents is a fundamental prerequisite for preparing stock solutions and conducting experiments that yield reliable and reproducible results. This note aims to provide clear and actionable information for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of this compound can vary based on the specific salt form, purity, and the conditions of the solvent (e.g., freshness of DMSO). The following table summarizes the available solubility data for this compound in DMSO and PBS.

Solvent Reported Solubility Molar Concentration Notes Source
DMSO 98-100 mg/mL~162.11 - 165.42 mMSonication or ultrasound is recommended to aid dissolution.[2][4][5] Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility.[1][2][1][2][4][5]
1-10 mg/mL-Described as "sparingly soluble".[6]
PBS (pH 7.2) ≥10 mg/mL-Described as "soluble".[6]

Note: The discrepancy in reported DMSO solubility values may be attributable to differences in the experimental conditions or the specific form of the compound used. It is recommended to perform small-scale solubility tests to confirm the solubility in your specific batch of this compound and solvent.

Signaling Pathway of Inarigivir

Inarigivir exerts its antiviral effects by activating the RIG-I and NOD2 signaling pathways. This activation initiates a cascade of protein interactions that culminates in the production of type I interferons and other pro-inflammatory cytokines, which are essential for the innate immune response against viral infections.

Inarigivir_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inarigivir Inarigivir RIG_I RIG_I Inarigivir->RIG_I activates NOD2 NOD2 Inarigivir->NOD2 activates MAVS MAVS RIG_I->MAVS activates NF_kB NF-κB NOD2->NF_kB activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFN Type I IFN (IFN-α/β) IRF3_P->IFN induces transcription NF_kB->IFN induces transcription

Caption: Inarigivir signaling pathway.

Experimental Protocols

The following protocols provide a general framework for determining the solubility of this compound. It is recommended to adapt these protocols to your specific laboratory conditions and equipment.

Preparation of Stock Solutions

A common method for preparing stock solutions for in vitro experiments involves first dissolving the compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2][4][5]

  • Visually inspect the solution to ensure there are no visible particles.

  • For cell-based assays, it is often recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium to the final working concentration.

Kinetic Solubility Determination in PBS

This protocol outlines a method for determining the kinetic solubility of this compound in PBS, which is a common buffer for biological assays.

Materials:

  • This compound DMSO stock solution (e.g., 100 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.2

  • 96-well microtiter plates (UV-compatible if using a spectrophotometric method)

  • Multichannel pipette

  • Plate shaker or incubator with shaking capabilities

  • Nephelometer or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

  • Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.2) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological systems.

  • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).

  • Measure the solubility using one of the following methods:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of precipitated compound. The solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.

    • UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of this compound. The concentration of the dissolved compound is calculated using a standard curve.

Solubility_Workflow Start Start Prepare_Stock Prepare high-concentration stock in DMSO Start->Prepare_Stock Serial_Dilution Create serial dilutions of stock in DMSO Prepare_Stock->Serial_Dilution Add_to_Plate Add small volume of DMSO dilutions to 96-well plate Serial_Dilution->Add_to_Plate Add_PBS Add PBS (pH 7.2) to each well Add_to_Plate->Add_PBS Incubate Incubate with shaking Add_PBS->Incubate Measure Measure solubility Incubate->Measure Nephelometry Nephelometry (light scattering) Measure->Nephelometry Option 1 UV_Vis UV-Vis Spectrophotometry (absorbance of supernatant) Measure->UV_Vis Option 2 End End Nephelometry->End UV_Vis->End

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its use in research and development. In DMSO, it is generally considered to have high solubility, although the use of sonication and fresh solvent is recommended for optimal dissolution. In PBS at a physiological pH, it is also soluble, making it suitable for use in aqueous-based biological assays. The provided protocols offer a starting point for researchers to accurately determine the solubility of this compound in their specific experimental setups. Understanding its mechanism of action through the RIG-I and NOD2 pathways is also key to interpreting experimental outcomes.

References

Application Notes and Protocols for Inarigivir Ammonium Administration in HBV Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir (also known as SB 9200 or ORI-9020) is an investigational oral small molecule that functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I).[1][2] Activation of the RIG-I pathway initiates an innate immune response, leading to the production of interferons and other cytokines with antiviral activity.[3][4] In the context of Hepatitis B Virus (HBV) infection, Inarigivir exhibits a dual mechanism of action: it directly interferes with HBV replication by inhibiting RNA packaging and reverse transcription, and it stimulates the host's innate immune system to combat the virus.[1][3][5] Although its clinical development for HBV was halted, preclinical data, particularly from mouse models, provide valuable insights into its antiviral activity and mechanism of action.[6]

These application notes provide a comprehensive overview of the administration of Inarigivir ammonium in mouse models of HBV, summarizing key quantitative data and detailing relevant experimental protocols to guide researchers in this field.

Mechanism of Action: Inarigivir's Dual Antiviral Strategy

Inarigivir's primary mechanism involves the activation of the RIG-I signaling pathway. This pathway is a key component of the innate immune system's defense against viral pathogens. Upon activation by Inarigivir, RIG-I triggers a downstream signaling cascade, leading to the production of type I and type III interferons, which in turn induce the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the host cell.[3][4] Additionally, Inarigivir has been shown to have a direct antiviral effect on HBV by disrupting the encapsidation of pregenomic RNA (pgRNA).[1][5]

Inarigivir_Mechanism_of_Action cluster_cell Hepatocyte cluster_nucleus Nucleus Inarigivir Inarigivir Ammonium RIGI RIG-I Inarigivir->RIGI activates Encapsidation pgRNA Encapsidation Inarigivir->Encapsidation directly inhibits MAVS MAVS RIGI->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 IRF3_P p-IRF3 IRF3->IRF3_P phosphorylation IRF3_P_nuc p-IRF3 IRF3_P->IRF3_P_nuc translocation IFNs Type I & III Interferons ISGs Interferon-Stimulated Genes (ISGs) IFNs->ISGs induce expression via JAK-STAT pathway (autocrine/paracrine) IRF3_P_nuc->IFNs induces transcription Antiviral_State Antiviral State ISGs->Antiviral_State establish HBV_pgRNA HBV pgRNA HBV_pgRNA->Encapsidation HBV_DNA_rep HBV DNA Replication HBV_Replication HBV Replication Cycle HBV_Polymerase HBV Polymerase HBV_Polymerase->Encapsidation Encapsidation->HBV_DNA_rep Antiviral_State->HBV_Replication inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Select_Model Select HBV Mouse Model Prep_Inarigivir Prepare Inarigivir Solution Select_Model->Prep_Inarigivir Daily_Admin Daily IP Administration Prep_Inarigivir->Daily_Admin Monitor Monitor Animal Health Daily_Admin->Monitor Sacrifice Sacrifice and Tissue Collection Monitor->Sacrifice End of Study Liver_Harvest Harvest Liver Sacrifice->Liver_Harvest DNA_Extraction DNA Extraction from Liver Liver_Harvest->DNA_Extraction qPCR Quantify HBV DNA by qPCR DNA_Extraction->qPCR Logical_Relationship Inarigivir_Admin Inarigivir Administration (e.g., 100 mg/kg IP) RIGI_Activation RIG-I Pathway Activation Inarigivir_Admin->RIGI_Activation Direct_Antiviral Direct Inhibition of pgRNA Encapsidation Inarigivir_Admin->Direct_Antiviral Innate_Immune Innate Immune Response RIGI_Activation->Innate_Immune HBV_Rep_Inhibition Inhibition of HBV Replication Direct_Antiviral->HBV_Rep_Inhibition IFN_Production Interferon Production Innate_Immune->IFN_Production IFN_Production->HBV_Rep_Inhibition Liver_HBV_DNA Reduced Liver HBV DNA HBV_Rep_Inhibition->Liver_HBV_DNA leads to

References

Application Notes and Protocols for Inarigivir Ammonium in vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium, a salt form of Inarigivir (also known as SB 9200, ORI-9020, or GS 9992), is a potent agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Its mechanism of action involves the activation of these pattern recognition receptors, which triggers a downstream signaling cascade leading to the production of interferons and other pro-inflammatory cytokines. This innate immune stimulation, coupled with a direct antiviral effect on Hepatitis B Virus (HBV) RNA packaging and reverse transcription, makes Inarigivir a subject of significant interest in antiviral research, particularly for chronic HBV infection.[3][4] While the oral prodrug formulation, inarigivir soproxil, has been evaluated in human clinical trials, preclinical in vivo studies have often utilized the parent compound.[1][3] The ammonium salt of Inarigivir is often used to improve water solubility and stability without altering the compound's biological activity at equivalent molar concentrations.[5]

It is important to note that the clinical development of inarigivir soproxil for HBV was halted due to safety concerns, including serious adverse events observed in a Phase IIb trial.[6] Therefore, careful dose-response studies and safety monitoring are critical in any new in vivo investigations.

Data Presentation: Efficacy of Inarigivir in vivo Models

The following tables summarize the effective dosages and observed outcomes of Inarigivir in both preclinical animal models and human clinical trials.

Table 1: Inarigivir Efficacy in a Murine Model of Hepatitis B

Animal ModelDosing RegimenAdministration RouteKey Findings
HBV Transgenic Mice100 mg/kg/dayIntraperitoneal (IP)Significantly reduced viral DNA in the liver.[5]
HBV Transgenic Mice0.5 - 1.6 mg/kg/dayIntraperitoneal (IP)Identified as the minimal effective dose range for reducing liver HBV DNA.[5]

Table 2: Inarigivir Soproxil Efficacy in Human Clinical Trials for Chronic Hepatitis B (ACHIEVE Trial)

Patient PopulationDosing RegimenAdministration RouteKey Findings
Treatment-naïve CHB patients25 mg, once daily for 12 weeksOralSignificant antiviral effects on HBV replication.[3][7]
Treatment-naïve CHB patients50 mg, once daily for 12 weeksOralDose-dependent reductions in HBV DNA and RNA.[7]
Treatment-naïve CHB patients100 mg, once daily for 12 weeksOralContinued dose-dependent reductions in HBV DNA and RNA.[7]
Treatment-naïve CHB patients200 mg, once daily for 12 weeksOralActivation of innate and adaptive immune responses noted at this and higher doses.[3][7]

Signaling Pathway and Experimental Workflow

Inarigivir Mechanism of Action: RIG-I Signaling Pathway

Inarigivir activates the RIG-I signaling pathway. Upon binding of Inarigivir, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS). This initiates a signaling cascade that results in the activation of transcription factors like IRF3 and NF-κB, which in turn induce the expression of type I interferons and other antiviral genes.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Inarigivir Inarigivir RIG_I_inactive Inactive RIG-I Inarigivir->RIG_I_inactive Binds to RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Activation MAVS MAVS RIG_I_active->MAVS Interacts with Signaling_Cascade Downstream Signaling Cascade MAVS->Signaling_Cascade Transcription_Factors IRF3 / NF-κB Activation Signaling_Cascade->Transcription_Factors Gene_Expression Type I Interferon & Antiviral Gene Expression Transcription_Factors->Gene_Expression Induces Antiviral_Response Antiviral Response Gene_Expression->Antiviral_Response Leads to In_Vivo_Workflow start Start: Acclimatize HBV Transgenic Mice dosing Daily Intraperitoneal (IP) Injection of this compound or Vehicle Control start->dosing monitoring Monitor Animal Health (Weight, Behavior) dosing->monitoring euthanasia Euthanasia and Tissue Collection (Liver) monitoring->euthanasia At study endpoint dna_extraction HBV DNA Extraction from Liver Tissue euthanasia->dna_extraction qpcr Quantification of HBV DNA by qPCR dna_extraction->qpcr analysis Data Analysis and Comparison of Groups qpcr->analysis end End: Determine Antiviral Efficacy analysis->end

References

Inarigivir Ammonium: A Potent Tool for the Investigation of RIG-I Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium, a prodrug of SB 9000, is a first-in-class, orally bioavailable small molecule agonist of the innate immune receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] Its ability to potently activate these pattern recognition receptors (PRRs) makes it a valuable tool for studying the intricacies of the RIG-I signaling pathway and its role in antiviral defense. Activation of RIG-I by inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the establishment of an antiviral state.[2][3] These application notes provide a comprehensive overview of inarigivir's mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying RIG-I signaling.

Mechanism of Action

Inarigivir acts as a mimetic of a viral pathogen-associated molecular pattern (PAMP), specifically targeting the cytosolic PRR, RIG-I. Upon entering the cell, the prodrug inarigivir soproxil is metabolized to its active form, SB 9000. This active compound then binds to the helicase domain of RIG-I, inducing a conformational change that exposes its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which serves as a scaffold for the assembly of a downstream signaling complex. This complex includes kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate and activate the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with other transcription factors like NF-κB, drives the expression of type I interferons (e.g., IFN-β) and a broad range of interferon-stimulated genes (ISGs). These ISGs encode antiviral effector proteins that inhibit viral replication and modulate the host immune response.

Quantitative Data

The following table summarizes the quantitative data for inarigivir's activity from various studies.

ParameterValueCell Line/SystemApplicationReference
EC50 (HCV 1a) 2.2 µMGenotype 1a HCV replicon cellsAntiviral Activity[1][4]
EC50 (HCV 1b) 1.0 µMGenotype 1b HCV replicon cellsAntiviral Activity[1][4]
EC90 (HCV 1a) 8.0 µMGenotype 1a HCV replicon cellsAntiviral Activity[2]
EC90 (HCV 1b) 6.0 µMGenotype 1b HCV replicon cellsAntiviral Activity[2]
NF-κB Activation Significant increase at 10 µMHEK-293 cells transfected with RIG-I and NF-κB luciferase reporterRIG-I Pathway Activation
HBV DNA Reduction (in vivo) Dose-dependent reduction (0.58-1.54 log10 IU/mL)Chronic Hepatitis B patients (25-200 mg/day for 12 weeks)Antiviral Activity
HBV RNA Reduction (in vivo) Dose-dependent reduction (1-1.14 log10 IU/mL)Chronic Hepatitis B patients (25-200 mg/day for 12 weeks)Antiviral Activity

Signaling Pathway and Experimental Workflow Diagrams

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Inarigivir Inarigivir (SB 9000) RIG_I_inactive Inactive RIG-I Inarigivir->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active activates MAVS MAVS RIG_I_active->MAVS activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes p_IRF3_dimer_nuc p-IRF3 Dimer p_IRF3_dimer->p_IRF3_dimer_nuc translocates DNA DNA p_IRF3_dimer_nuc->DNA binds to ISRE IFN_ISG IFN & ISG Transcription DNA->IFN_ISG

Inarigivir-induced RIG-I signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, A549, THP-1) Inarigivir_Treatment 2. Inarigivir Treatment (Dose-response & Time-course) Cell_Culture->Inarigivir_Treatment Reporter_Assay 3a. Luciferase Reporter Assay (IFN-β or ISRE promoter) Inarigivir_Treatment->Reporter_Assay qPCR 3b. qPCR (IFN-β & ISG mRNA expression) Inarigivir_Treatment->qPCR Western_Blot 3c. Western Blot (p-IRF3, total IRF3, etc.) Inarigivir_Treatment->Western_Blot ELISA 3d. ELISA (Secreted IFN-β) Inarigivir_Treatment->ELISA

Experimental workflow for studying RIG-I signaling.

Experimental Protocols

Protocol 1: In Vitro RIG-I Activation using a Luciferase Reporter Assay

This protocol is designed to quantify the activation of the RIG-I pathway by measuring the activity of a luciferase reporter gene driven by an IFN-β or an ISRE (Interferon-Stimulated Response Element) promoter.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (solubilized in DMSO)

  • IFN-β or ISRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the IFN-β or ISRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inarigivir Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a DMSO vehicle control.

  • Incubation: Incubate the treated cells for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 2: Quantification of Interferon-Stimulated Gene (ISG) Expression by qPCR

This protocol details the measurement of mRNA levels of key ISGs (e.g., ISG15, MX1, OAS1) and IFN-β in response to inarigivir treatment.

Materials:

  • Hepatocyte cell line (e.g., Huh7) or immune cells (e.g., THP-1)

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
IFN-β F: CTTGGATTCCTACAAAGAAGCAGCR: TCCTCCTTCTGGAACTGCTGCA
ISG15 F: GTGGACAAATGCGACGAACCR: TCGAAGGTCAGCCAGAACAG
MX1 F: AAGAGCCGGCTGTGGATATGR: TTTGGACTTGGCGGTTCTGT
OAS1 F: GGAGACCCAAAGGGTTGGAGR: GTGTGCTGGGTCAGCAGAAT
GAPDH F: GAAGGTGAAGGTCGGAGTCAR: GAAGATGGTGATGGGATTTC

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with the primers for your target ISGs, IFN-β, and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Western Blot Analysis of IRF3 Phosphorylation

This protocol describes the detection of phosphorylated IRF3 (p-IRF3), a key indicator of RIG-I pathway activation.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396) and Rabbit anti-total IRF3

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the inarigivir-treated and control cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total IRF3 to confirm equal protein loading.

Conclusion

This compound is a powerful research tool for dissecting the molecular mechanisms of the RIG-I signaling pathway. Its ability to robustly activate this pathway in a controlled manner allows for detailed investigations into the downstream signaling events, the induction of the interferon response, and the establishment of an antiviral state. The protocols provided here offer a starting point for researchers to utilize inarigivir in their studies of innate immunity and antiviral drug development. It is important to note that the development of inarigivir for the treatment of Hepatitis B was halted due to safety concerns in clinical trials.[2][5] Therefore, its use should be restricted to in vitro and preclinical research settings.

References

Application Notes and Protocols for Inarigivir Ammonium in the HepG2.2.15 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inarigivir (also known as SB 9200 and ORI-9020) is a novel, orally bioavailable dinucleotide analogue that acts as a potent agonist of the retinoic acid-inducible gene I (RIG-I) signaling pathway.[1][2][3][4][5] RIG-I is an intracellular pattern recognition receptor that detects viral RNA and triggers an innate immune response, leading to the production of type I interferons (IFNs) and other antiviral proteins.[1][2] In the context of Hepatitis B Virus (HBV) infection, Inarigivir has demonstrated a dual mechanism of action: it stimulates the host's innate immune response and also exerts a direct antiviral effect on HBV replication.[5][6][7]

The HepG2.2.15 cell line is a widely used in vitro model for studying HBV replication and screening antiviral compounds. These cells are derived from the human hepatoblastoma cell line HepG2 and are stably transfected with a plasmid containing the complete HBV genome, enabling them to constitutively produce and secrete infectious HBV particles.

These application notes provide an overview of the use of Inarigivir ammonium in the HepG2.2.15 cell line, including its mechanism of action, key quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound activates the RIG-I pathway, which is a key component of the innate immune system's defense against viral infections. Upon binding to viral RNA or a synthetic agonist like Inarigivir, RIG-I undergoes a conformational change, leading to its activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade that results in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[8][9][10] These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs), which establish an antiviral state within the cell and neighboring cells.[1][2]

In addition to its immunomodulatory effects, Inarigivir has been suggested to have a direct antiviral activity by interfering with HBV RNA encapsidation and reverse transcription.[5]

Inarigivir_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_hbv HBV Life Cycle Inhibition Inarigivir Inarigivir ammonium RIG_I_inactive Inactive RIG-I Inarigivir->RIG_I_inactive binds pgRNA pgRNA Inarigivir->pgRNA interferes with encapsidation Reverse_Transcription Reverse Transcription Inarigivir->Reverse_Transcription inhibits RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active activates MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NFkB_inactive IKK-NF-κB MAVS->NFkB_inactive activates TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_inactive IRF3 TBK1_IKKe->IRF3_inactive phosphorylates IRF3_active p-IRF3 IRF3_inactive->IRF3_active IRF3_nuc p-IRF3 IRF3_active->IRF3_nuc translocates NFkB_active NF-κB NFkB_inactive->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates IFN_promoter IFN Promoter IRF3_nuc->IFN_promoter ISG_promoter ISG Promoter IRF3_nuc->ISG_promoter NFkB_nuc->IFN_promoter NFkB_nuc->ISG_promoter IFN_mRNA IFN mRNA IFN_promoter->IFN_mRNA transcription ISG_mRNA ISG mRNA ISG_promoter->ISG_mRNA transcription Antiviral_proteins Antiviral Proteins (e.g., OAS, PKR) IFN_mRNA->Antiviral_proteins translation ISG_mRNA->Antiviral_proteins translation Antiviral_proteins->pgRNA degrades HBV_core HBV Core Assembly pgRNA->HBV_core HBV_core->Reverse_Transcription HBV_DNA HBV DNA Reverse_Transcription->HBV_DNA

Caption: this compound signaling pathway in HBV-infected hepatocytes.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in the HepG2.2.15 cell line.

ParameterValueCell LineReference
EC50 (Extracellular HBV DNA) 0.258 µMHepG2.2.15[11]
EC50 (Intracellular HBV RNA) 1.4 µMHepG2.2.15[11]
CC50 (Cytotoxicity) >1,000 µMHepG2.2.15[11]

Experimental Protocols

Cell Culture and Maintenance of HepG2.2.15 Cells

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • G418 (Geneticin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, or 96-well cell culture plates

Protocol:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • To maintain the selection of HBV-producing cells, add G418 to the culture medium at a final concentration of 200 µg/mL.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with sterile PBS, detach them with Trypsin-EDTA, and re-seed them at a 1:3 to 1:5 ratio in fresh culture medium.

Cell_Culture_Workflow start Start with frozen HepG2.2.15 vial thaw Thaw and seed in T-75 flask start->thaw culture Culture in DMEM + 10% FBS + 1% P/S + 200 µg/mL G418 thaw->culture incubate Incubate at 37°C, 5% CO2 culture->incubate check_confluency Check confluency (80-90%) incubate->check_confluency subculture Subculture: Wash, Trypsinize, Reseed check_confluency->subculture Yes experiment Seed cells for experiment check_confluency->experiment No, ready for experiment subculture->culture

Caption: Workflow for HepG2.2.15 cell culture and maintenance.

This compound Treatment

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or DMSO for reconstitution

  • Complete culture medium (without G418 for the duration of the experiment)

Protocol:

  • Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water or DMSO to a high concentration (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Seed HepG2.2.15 cells in appropriate cell culture plates (e.g., 6-well plates for DNA/RNA analysis, 96-well plates for cytotoxicity assays) and allow them to adhere and grow for 24-48 hours.

  • On the day of treatment, prepare serial dilutions of this compound in complete culture medium (without G418) to achieve the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the cells for the desired period (e.g., 3, 6, or 9 days). The medium should be replaced with fresh medium containing the compound every 2-3 days.

Quantification of Extracellular HBV DNA by qPCR

Materials:

  • Cell culture supernatant

  • DNA extraction kit (for viral DNA from supernatant)

  • qPCR master mix

  • Primers and probe specific for HBV DNA

  • HBV DNA standard for quantification

  • Real-time PCR instrument

Protocol:

  • Collect the cell culture supernatant at the end of the treatment period.

  • Centrifuge the supernatant to remove cell debris.

  • Extract viral DNA from a defined volume of the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Set up the qPCR reaction using a qPCR master mix, HBV-specific primers and probe, and the extracted DNA.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a known amount of HBV DNA.

qPCR_Workflow supernatant Collect Supernatant extraction Viral DNA Extraction supernatant->extraction qpcr_setup qPCR Reaction Setup extraction->qpcr_setup qpcr_run Real-Time PCR qpcr_setup->qpcr_run analysis Data Analysis (Standard Curve) qpcr_run->analysis result HBV DNA Titer analysis->result

Caption: Workflow for HBV DNA quantification by qPCR.

Quantification of HBsAg and HBeAg by ELISA

Materials:

  • Cell culture supernatant

  • Commercially available ELISA kits for HBsAg and HBeAg

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant at the end of the treatment period.

  • Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of HBsAg and HBeAg based on the standard curve provided in the kit.

Cell Viability Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTS, MTT, or CellTiter-Glo assay reagent

  • Microplate reader

Protocol:

  • At the end of the treatment period, add the cell viability reagent (e.g., MTS) to each well of the 96-well plate.

  • Incubate the plate for the time specified in the assay protocol (typically 1-4 hours).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. The clinical development of Inarigivir was halted due to safety concerns in human trials.[12] Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols: Inarigivir Ammonium in Combination with Nucleos(t)ide Analogues for Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium (formerly SB 9200) is an investigational small molecule nucleic acid hybrid that acts as an agonist of the retinoic acid-inducible gene I (RIG-I).[1][2][3] RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates an innate immune response.[1][3] Inarigivir was developed for the treatment of chronic Hepatitis B virus (HBV) infection and has been evaluated in clinical trials both as a monotherapy and in combination with nucleos(t)ide analogues (NAs), the standard of care for HBV.[1][4][5]

These application notes provide a summary of the mechanism of action of Inarigivir, its use in combination with NAs, and detailed protocols for preclinical and clinical research based on publicly available data.

Important Note: The clinical development of Inarigivir for the treatment of HBV was discontinued in January 2020 due to safety concerns, including a patient fatality in a Phase IIb clinical trial.[6] This information is critical for any future research considerations.

Mechanism of Action

Inarigivir exhibits a dual mechanism of action against HBV:

  • Direct Antiviral Effect: Inarigivir is believed to directly interfere with HBV replication at the level of pregenomic RNA (pgRNA) encapsidation and reverse transcription.[1][4]

  • Immune Modulation: As a RIG-I agonist, Inarigivir activates the downstream signaling pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][7] This stimulates the host's innate and adaptive immune responses against the virus.[1][4]

Signaling Pathway

The activation of the RIG-I signaling pathway by Inarigivir is a key component of its immunomodulatory effect. A simplified representation of this pathway is provided below.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Inarigivir Inarigivir RIG_I_inactive Inactive RIG-I Inarigivir->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active activates MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P_n p-IRF3 IRF3_P->IRF3_P_n translocation NFkB_active Active NF-κB NFkB->NFkB_active NFkB_active_n Active NF-κB NFkB_active->NFkB_active_n translocation IFN Type I Interferons (IFN-α/β) IRF3_P_n->IFN induces transcription NFkB_active_n->IFN induces transcription ISGs Interferon-Stimulated Genes (ISGs) IFN->ISGs induce IFN_secreted Secreted IFN IFN->IFN_secreted secretion Antiviral_State Antiviral State IFN_secreted->Antiviral_State establishes

Inarigivir-mediated activation of the RIG-I signaling pathway.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of Inarigivir in combination with nucleos(t)ide analogues from the ACHIEVE clinical trial.

Table 1: Mean Reduction in HBV DNA from Baseline (log10 IU/mL) after 12 Weeks of Inarigivir Monotherapy
Inarigivir DoseHBeAg-Negative PatientsHBeAg-Positive PatientsPlacebo
25 mg-0.58[8]-0.58[8]+0.33[8]
50 mg-1.05[1]-0.61[1]N/A
100 mg-2.26[9]-0.55[9]N/A
200 mg-1.58[10]-1.58[10]-0.04[10]
Table 2: Mean Reduction in HBV RNA from Baseline (log10 copies/mL) after 12 Weeks of Inarigivir Monotherapy
Inarigivir DoseHBeAg-Negative PatientsHBeAg-Positive PatientsPlacebo
50 mgUndetectable[1]-0.60[9]N/A
100 mg-1.40[9]-0.60[9]N/A
Table 3: HBsAg Response (>0.5 log10 reduction) at Week 12 or 24 (following switch to Tenofovir)
Inarigivir DosePercentage of RespondersMean HBsAg Reduction in Responders (log10 IU/mL)
25, 50, 100 mg (combined)28%[9]0.8[9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical trials and preclinical studies of Inarigivir.

In Vitro Antiviral Activity Assay

This protocol describes a general method for assessing the antiviral activity of Inarigivir against HBV in a cell culture model.

Objective: To determine the 50% effective concentration (EC50) of Inarigivir for the inhibition of HBV replication.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)[11]

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selective agent (e.g., G418).

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[11]

  • Nucleos(t)ide analogue (e.g., Tenofovir) as a positive control.

  • Reagents for DNA/RNA extraction.

  • Reagents for quantitative PCR (qPCR) to measure HBV DNA and RNA.

  • Reagents for ELISA to measure HBsAg and HBeAg.

  • MTT or similar assay for cytotoxicity assessment.

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Tenofovir). Remove the old medium from the cells and add fresh medium containing the different concentrations of the compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a defined period, typically 3-6 days. Replace the medium with fresh compound-containing medium every 2-3 days.

  • Endpoint Analysis:

    • HBV DNA and RNA Quantification:

      • Extract total DNA and RNA from the cell lysates.

      • Quantify HBV DNA and pgRNA levels using qPCR with specific primers and probes.[12]

    • Antigen Quantification:

      • Collect the cell culture supernatant.

      • Measure the levels of secreted HBsAg and HBeAg using commercially available ELISA kits.[13]

    • Cytotoxicity Assessment:

      • Perform an MTT assay on a parallel plate to determine the 50% cytotoxic concentration (CC50) of the compounds.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA, RNA, and antigen production for each compound concentration relative to the vehicle control.

    • Determine the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI = CC50 / EC50).

In_Vitro_Assay_Workflow start Start seed_cells Seed HepG2.2.15 cells start->seed_cells treat_compounds Treat with Inarigivir and Controls seed_cells->treat_compounds incubate Incubate for 3-6 days treat_compounds->incubate harvest Harvest Supernatant and Cells incubate->harvest quantify_dna_rna Quantify HBV DNA/RNA (qPCR) harvest->quantify_dna_rna quantify_antigens Quantify HBsAg/HBeAg (ELISA) harvest->quantify_antigens cytotoxicity Assess Cytotoxicity (MTT) harvest->cytotoxicity analyze Analyze Data (EC50, CC50, SI) quantify_dna_rna->analyze quantify_antigens->analyze cytotoxicity->analyze end End analyze->end

Workflow for in vitro antiviral activity assay.
Clinical Trial Protocol Outline (Based on the ACHIEVE Trial)

This section outlines the key elements of a clinical trial designed to evaluate the safety and efficacy of Inarigivir in combination with a nucleos(t)ide analogue in treatment-naïve, non-cirrhotic chronic HBV patients.

Study Design: A phase 2, randomized, double-blind, placebo-controlled, sequential-cohort study.[9][10]

Patient Population:

  • Inclusion Criteria:

    • Adults (18-70 years) with chronic HBV infection.[9]

    • Treatment-naïve.[10]

    • Non-cirrhotic.[10]

    • HBeAg-positive or HBeAg-negative.

  • Exclusion Criteria:

    • Co-infection with HCV, HDV, or HIV.[8]

    • Evidence of hepatocellular carcinoma.[3]

    • Significant renal impairment.[8]

Treatment Regimen:

  • Phase 1 (12 weeks): Patients are randomized to receive either Inarigivir (at escalating doses in different cohorts, e.g., 25, 50, 100, 200 mg) or a placebo, administered orally once daily.[9][10]

  • Phase 2 (12 weeks): All patients receive open-label treatment with a standard dose of a nucleos(t)ide analogue (e.g., Tenofovir Disoproxil Fumarate 300 mg) once daily.[9][10]

Endpoints:

  • Primary Endpoints:

    • Safety and tolerability.

    • Change from baseline in serum HBV DNA at week 12.[4]

  • Secondary Endpoints:

    • Change from baseline in serum HBV RNA.[4]

    • Change from baseline in quantitative HBsAg.[4]

    • Proportion of patients with HBsAg loss or seroconversion.

    • Changes in liver enzymes (e.g., ALT).[4]

Assessments:

  • Screening: Medical history, physical examination, laboratory tests (including HBV serology, HBV DNA, liver function tests), and imaging.

  • On-treatment and Follow-up: Regular monitoring of safety (adverse events, laboratory parameters) and efficacy (HBV DNA, HBV RNA, HBsAg, HBeAg/anti-HBe) at specified time points (e.g., weeks 4, 8, 12, 24).

Quantification of Viral Markers:

  • HBV DNA: Quantified from serum or plasma using a real-time PCR assay with a lower limit of quantification of approximately 10-20 IU/mL.[12][14]

  • HBV RNA: Quantified from serum or plasma using a specific investigational real-time PCR assay.[12]

  • HBsAg: Quantified using a chemiluminescence immunoassay.[12]

Clinical_Trial_Workflow start Patient Screening randomization Randomization start->randomization group_a Inarigivir (Dose 1-4) (12 weeks) randomization->group_a 4:1 ratio group_b Placebo (12 weeks) randomization->group_b switch_to_na Switch to Nucleos(t)ide Analogue (12 weeks) group_a->switch_to_na group_b->switch_to_na follow_up Follow-up Assessments switch_to_na->follow_up end End of Study follow_up->end

Simplified workflow of a sequential treatment clinical trial.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available data from preclinical and clinical studies of Inarigivir. The discontinuation of Inarigivir's development for HBV due to safety concerns should be a primary consideration in any future research endeavors. Researchers should always refer to the original publications and clinical trial records for complete and detailed information.

References

Protocol for dissolving Inarigivir ammonium for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inarigivir ammonium is a dinucleotide antiviral compound that functions as an agonist of the retinoic acid-inducible gene-I (RIG-I) receptor, a key component of the innate immune system.[1][2] By activating RIG-I, Inarigivir triggers a signaling cascade that leads to the production of type I interferons and other antiviral molecules, ultimately inhibiting viral replication. It has shown significant activity against the Hepatitis B virus (HBV), including variants resistant to approved nucleoside/nucleotide analogs.[1][3] These application notes provide a detailed protocol for the dissolution of this compound for experimental use, along with relevant physicochemical data and a diagram of its signaling pathway.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆N₇O₁₀PS • NH₃[4]
Molecular Weight 604.53 g/mol [1][5][6]
Appearance White to light yellow solid[5]
Purity ≥95% - 99.91%[4][6]
Solubility
   DMSO98-100 mg/mL (162.11-165.42 mM); Sonication and use of newly opened DMSO is recommended. Sparingly soluble at 1-10 mg/mL.[1][4][5]
   Water100 mg/mL[5]
   PBS (pH 7.2)≥10 mg/mL[4]
Storage Conditions
   Powder-20°C for up to 3-4 years.[1][4][7]
   In Solvent-80°C for up to 1 year; -20°C for up to 1 month.[1][5]
Shipping Shipped at ambient temperature with blue ice.[1]

Experimental Protocols

1. Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Pre-dissolution Steps:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Centrifuge the vial briefly to collect all the powder at the bottom.[1]

  • Calculation of Required Volumes:

    • Determine the desired volume of the stock solution.

    • Calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L x 0.001 L x 604.53 g/mol x 1000 = 60.45 mg

  • Dissolution:

    • Carefully weigh the calculated amount of this compound and add it to a sterile conical tube.

    • Add the required volume of high-purity DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]

2. Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution for use in aqueous cell culture media.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended):

    • To avoid precipitation of the compound when adding it directly to the aqueous medium, it is recommended to perform a serial dilution.[1]

    • For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, first dilute the 100 mM stock solution 1:100 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution:

    • Pre-warm the cell culture medium or PBS to 37°C.[1]

    • Add the appropriate volume of the intermediate or high-concentration stock solution to the pre-warmed medium. For instance, add 10 µL of a 1 mM intermediate stock to 990 µL of medium for a final concentration of 10 µM.

    • Mix immediately by gentle pipetting or inversion.

  • Important Considerations:

    • The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • If any precipitation is observed during dilution, gentle warming at 37°C and/or sonication may help to redissolve the compound.[1]

    • For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.[5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of Inarigivir and a typical experimental workflow for its use.

Inarigivir_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inarigivir Inarigivir (RIG-I Agonist) RIGI RIG-I Inarigivir->RIGI binds & activates MAVS MAVS RIGI->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates IRF3 IRF3/7 TBK1->IRF3 phosphorylates IRF3_P p-IRF3/7 IRF3->IRF3_P IFN Type I Interferons (IFN-α/β) IRF3_P->IFN translocates & induces transcription

Caption: Inarigivir activates the RIG-I pathway, leading to interferon production.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in DMSO (100 mM Stock) start->dissolve store Store at -80°C dissolve->store dilute Prepare Working Solution (e.g., in cell media) dissolve->dilute for immediate use store->dilute treat Treat Cells/Administer in vivo dilute->treat analyze Analyze Experimental Readouts (e.g., HBV DNA levels, gene expression) treat->analyze end End analyze->end

Caption: General workflow for preparing and using this compound in experiments.

References

Troubleshooting & Optimization

Inarigivir Ammonium and Primary Hepatocytes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of inarigivir ammonium on primary hepatocytes. The information is presented in a question-and-answer format to directly address potential issues and provide clear methodologies.

Frequently Asked Questions (FAQs)

Q1: What is inarigivir and what was its intended mechanism of action?

Inarigivir (formerly SB 9200) is an oral immunomodulator designed to combat chronic hepatitis B virus (HBV) infection.[1][2] It functions as an agonist of the retinoic acid-inducible gene I (RIG-I).[1][2][3] Activation of RIG-I is intended to block viral replication and trigger intracellular interferon signaling pathways, thereby stimulating an antiviral immune response.[1][2][4]

Q2: What is the known hepatotoxicity of inarigivir based on clinical trial data?

The clinical development of inarigivir for HBV was discontinued.[1] This decision was made due to unexpected serious adverse events observed in Phase IIb clinical trials, which included a patient death.[1] Laboratory findings in trial participants showed evidence of hepatocellular dysfunction, with elevations in alanine transaminase (ALT) that were suggestive of liver injury rather than beneficial immune flares.[4]

Q3: Are there specific in vitro cytotoxicity data for this compound in primary hepatocytes?

Publicly available preclinical studies with specific quantitative data (e.g., IC50 values) on the cytotoxicity of this compound in primary human hepatocytes are not readily found in the provided search results. The primary evidence for hepatotoxicity comes from the adverse events reported in human clinical trials.[1][4]

Q4: How might inarigivir's mechanism of action relate to the observed hepatotoxicity?

Inarigivir activates the RIG-I signaling pathway, which is a key component of the innate immune system that detects viral RNA. While this is intended to clear viral infections, excessive or prolonged activation of this pathway could potentially lead to an inflammatory response that is damaging to hepatocytes. This is a theoretical consideration, and the precise mechanism of inarigivir-induced liver injury has not been fully elucidated in the public domain.

Troubleshooting Guide for In Vitro Hepatocyte Experiments

This guide is for researchers studying compounds with mechanisms similar to inarigivir in primary hepatocyte cultures.

Observed Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at low compound concentrations. 1. High sensitivity of primary hepatocytes to the compound. 2. Activation of a cytotoxic signaling pathway (e.g., inflammatory or apoptotic pathways). 3. Issues with compound solubility or stability in culture media.1. Perform a detailed dose-response curve starting from very low concentrations. 2. Measure markers of apoptosis (e.g., caspase-3/7 activity) and inflammation (e.g., cytokine release). 3. Verify compound solubility and stability under experimental conditions.
Significant decrease in cell viability over a short time course. 1. Acute cytotoxic effect of the compound. 2. Rapid induction of apoptosis or necrosis.1. Conduct a time-course experiment to determine the onset of cytotoxicity. 2. Use live-cell imaging to monitor morphological changes in real-time. 3. Measure lactate dehydrogenase (LDH) release in the supernatant as a marker of necrosis.
Discrepancy between results from different lots of primary hepatocytes. 1. Inherent biological variability between donors. 2. Differences in the metabolic capacity of hepatocytes from different donors.1. Test each new lot of hepatocytes with a reference hepatotoxin to ensure a consistent response. 2. Whenever possible, use hepatocytes from multiple donors to assess the generality of the findings. 3. Characterize the expression of key drug-metabolizing enzymes in the hepatocyte lots being used.
Morphological changes in hepatocytes (e.g., rounding, detachment) without a significant decrease in viability as measured by an ATP-based assay. 1. Sub-lethal cellular stress. 2. The chosen viability assay may not be sensitive to all forms of cytotoxicity.1. Use multiple cytotoxicity assays that measure different endpoints (e.g., membrane integrity, mitochondrial function, ATP levels). 2. Perform high-content imaging to quantify morphological changes.

Summary of Clinical Hepatotoxicity Findings for Inarigivir

Clinical Trial Phase Compound Dose Observed Hepatotoxic Events Outcome
Phase IIb (CATALYST trials)400mg- Evidence of hepatocellular dysfunction. - Elevation of alanine transaminase (ALT) consistent with liver injury. - One patient death reported.Dosing and enrollment in trials were stopped. Further development of inarigivir for HBV was discontinued.[1][4]
Phase II (ACHIEVE trial)25, 50, 100, 200 mgInarigivir up to 200 mg was generally safe and well-tolerated in this earlier, lower-dose study.[2][5]Proceeded to higher dose trials where issues were observed.

Experimental Protocols

Protocol: Assessment of this compound Cytotoxicity in Primary Human Hepatocytes

1. Objective: To determine the dose-dependent cytotoxic effect of this compound on primary human hepatocytes.

2. Materials:

  • Cryopreserved primary human hepatocytes
  • Hepatocyte plating and culture medium
  • Collagen-coated 96-well plates
  • This compound
  • Vehicle control (e.g., DMSO)
  • Positive control (e.g., a known hepatotoxin like acetaminophen)
  • Cell viability assay kit (e.g., measuring ATP content or LDH release)
  • Apoptosis assay kit (e.g., caspase-3/7 activity)

3. Methods:

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
  • Plot the dose-response curves and calculate the IC50 value (the concentration at which 50% of cell viability is lost).
  • Statistically compare the results from treated wells to the control wells.

Visualizations

Inarigivir_Signaling_Pathway cluster_cell Hepatocyte Inarigivir Inarigivir RIG_I RIG-I Inarigivir->RIG_I Activates MAVS MAVS RIG_I->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Interferons Type I & III Interferons (IFN-α/β, IFN-λ) IRF3_7->Interferons Induces Transcription Inflammation Inflammation IRF3_7->Inflammation Antiviral_Response Antiviral Response Interferons->Antiviral_Response Cell_Death Hepatocyte Injury/ Cell Death Inflammation->Cell_Death Potential Link

Caption: Inarigivir's proposed mechanism of action via RIG-I activation.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Thaw Thaw & Plate Primary Hepatocytes Attach Allow Attachment (4-6 hours) Thaw->Attach Treat Treat with Inarigivir, Vehicle & Positive Control Attach->Treat Incubate Incubate (24, 48, 72 hours) Treat->Incubate Viability Measure Cell Viability (ATP Assay) Incubate->Viability Necrosis Measure Necrosis (LDH Assay) Incubate->Necrosis Apoptosis Measure Apoptosis (Caspase Assay) Incubate->Apoptosis Data_Analysis Data Analysis & IC50 Calculation Viability->Data_Analysis Necrosis->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for assessing hepatocyte cytotoxicity.

References

Inarigivir Clinical Trial Discontinuation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the discontinuation of the clinical trials for Inarigivir, an investigational antiviral agent. The following question-and-answer format addresses potential inquiries arising from the cessation of its development for the treatment of chronic hepatitis B virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Inarigivir clinical trials?

The development of Inarigivir was halted due to significant patient safety concerns that emerged during the Phase IIb CATALYST trial.[1][2][3] Specifically, unexpected serious adverse events were reported, which included the unfortunate death of one patient.[1][2][3]

Q2: What specific adverse events were observed in the CATALYST trial?

The decision to stop the trial was based on clinical findings from the CATALYST 2 study, which was assessing a 400mg dose of Inarigivir.[4][5] Laboratory results from three participants in this trial indicated evidence of hepatocellular dysfunction, with elevated levels of alanine transaminase (ALT).[4] These findings were deemed to be potentially indicative of liver injury, rather than the anticipated immune flares that can sometimes be associated with antiviral therapies.[4]

Q3: Was there any indication of safety concerns in earlier trials?

Earlier Phase II trials, such as the ACHIEVE trial, evaluated lower doses of Inarigivir (up to 200mg daily) and reported that the drug was generally well-tolerated.[6][7] While some patients experienced ALT flares, these were often associated with reductions in HBV DNA and HBsAg and were considered consistent with an immune response to the virus.[7][8] However, the severity of the adverse events observed at the 400mg dose in the CATALYST trial prompted the discontinuation of the entire HBV program for Inarigivir.[3][5]

Troubleshooting Experimental Queries

Q1: We observed unexpected cytotoxicity in our in-vitro experiments with RIG-I agonists. Could this be related to the clinical findings with Inarigivir?

It is plausible. While the precise mechanism of Inarigivir-induced liver injury is not publicly detailed, its primary mechanism of action is the activation of the RIG-I signaling pathway to induce an innate immune response.[3] Over-activation of this pathway could potentially lead to an excessive inflammatory response and subsequent cellular damage. When troubleshooting in-vitro cytotoxicity, it is crucial to:

  • Titrate the concentration of the RIG-I agonist to determine a therapeutic window.

  • Assess markers of apoptosis and inflammation (e.g., caspase activation, pro-inflammatory cytokine release) to understand the mechanism of cell death.

  • Use appropriate controls , including different cell lines and agonists with known safety profiles.

Q2: Our efficacy data with a novel RIG-I agonist is promising, but we are concerned about potential liver toxicity. What can we learn from the Inarigivir case?

The Inarigivir outcome highlights the critical importance of dose-response evaluation for both efficacy and safety. The acceptable safety profile at lower doses in the ACHIEVE trial contrasted sharply with the serious adverse events at a higher dose in the CATALYST trial.[5][6] For your drug development program, consider:

  • A thorough preclinical toxicology assessment , with a focus on liver function markers in relevant animal models.

  • A carefully designed dose-escalation study in early-phase clinical trials to identify the maximum tolerated dose.

  • Close monitoring of liver function tests (ALT, AST, bilirubin) in all clinical trial participants.

Quantitative Data Summary

The following table summarizes the efficacy data from the earlier Phase II ACHIEVE trial, which evaluated Inarigivir at doses up to 200mg. It is important to note that this data is from a trial with a different dosing regimen than the CATALYST trial where the severe adverse events occurred.

Parameter Inarigivir Dose Mean Reduction from Baseline (log10 IU/mL) Trial
HBV DNA 25mg0.61ACHIEVE[9]
200mg1.58ACHIEVE[9]
HBV RNA 25mg - 200mgRanged from -0.39 to -0.58ACHIEVE[9]
HBsAg 25mg - 200mgRanged from -0.10 to -0.18ACHIEVE[9]

Experimental Protocols and Methodologies

While the specific and complete protocols for the Inarigivir clinical trials are proprietary, the general design of the ACHIEVE trial has been published.

ACHIEVE Trial (Phase IIa)

  • Objective: To evaluate the safety, tolerability, and antiviral activity of ascending doses of Inarigivir in treatment-naïve patients with chronic HBV.

  • Design: A randomized, placebo-controlled, double-blind, ascending dose cohort study.

  • Patient Population: Treatment-naïve adults with chronic HBV infection.

  • Methodology:

    • Patients were randomized to receive either Inarigivir (at doses of 25mg, 50mg, 100mg, or 200mg) or a placebo once daily for 12 weeks.

    • Following the initial 12-week treatment period, all patients were treated with tenofovir disoproxil fumarate (TDF) for an additional 12 weeks.

    • Primary endpoints included safety and the reduction in HBV DNA levels at week 12.

    • Secondary endpoints included changes in HBV RNA and HBsAg levels.[9]

Signaling Pathway and Experimental Workflow Diagrams

Inarigivir's Mechanism of Action via the RIG-I Signaling Pathway

Inarigivir is an agonist of the retinoic acid-inducible gene I (RIG-I), a key pattern recognition receptor in the innate immune system.[3] Upon activation by Inarigivir, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately resulting in an antiviral state.

Inarigivir_Mechanism_of_Action cluster_cell Hepatocyte cluster_nucleus Nucleus Inarigivir Inarigivir RIG_I RIG-I (inactive) Inarigivir->RIG_I binds & activates RIG_I_active RIG-I (active) RIG_I->RIG_I_active MAVS MAVS RIG_I_active->MAVS activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p IRF3_dimer p-IRF3 Dimer IRF3_p->IRF3_dimer dimerizes & translocates ISRE ISRE IRF3_dimer->ISRE binds IFN Type I Interferons (IFN-α/β) ISRE->IFN promotes transcription Antiviral_State Antiviral State (Inhibition of HBV replication) IFN->Antiviral_State secreted & signals to induce

Caption: Inarigivir activates the RIG-I pathway, leading to interferon production.

Logical Workflow for Investigating Unexpected In-Vitro Cytotoxicity

This diagram outlines a logical workflow for researchers who encounter unexpected cytotoxicity when working with novel RIG-I agonists, drawing lessons from the Inarigivir case.

Cytotoxicity_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed with RIG-I Agonist Dose_Response Conduct Dose-Response and Time-Course Analysis Start->Dose_Response Mechanism_Investigation Investigate Mechanism of Cell Death Dose_Response->Mechanism_Investigation Pathway_Analysis Confirm On-Target Pathway Activation Dose_Response->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3/7, Annexin V) Mechanism_Investigation->Apoptosis_Assay Inflammation_Assay Inflammatory Marker Analysis (e.g., IL-6, TNF-α ELISA) Mechanism_Investigation->Inflammation_Assay Decision Refine Compound or Experimental Conditions? Apoptosis_Assay->Decision Inflammation_Assay->Decision IFN_Stimulation Measure Interferon Stimulated Gene Expression (e.g., qPCR) Pathway_Analysis->IFN_Stimulation IFN_Stimulation->Decision Refine_Dose Optimize Dose and Treatment Duration Decision->Refine_Dose Yes New_Compound Synthesize and Test New Analogs Decision->New_Compound No End Proceed with Optimized Protocol Refine_Dose->End New_Compound->Start

Caption: Troubleshooting workflow for unexpected in-vitro cytotoxicity.

References

Technical Support Center: Investigating Potential Liver Toxicity of Immunomodulatory Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical toxicology data for Inarigivir is not extensively available in the public domain. This guide is based on established principles of drug-induced liver injury (DILI) in animal models and is intended to serve as a resource for researchers evaluating novel immunomodulatory compounds with a similar mechanism of action.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential liver toxicity during preclinical evaluation of immunomodulatory compounds in animal models.

Frequently Asked Questions (FAQs)

Q1: We observed elevated ALT and AST levels in our mouse model treated with our RIG-I agonist compound. What are the potential mechanisms?

A1: Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of hepatocellular injury. For an immunomodulatory compound like a RIG-I agonist, several mechanisms could be at play:

  • Direct Cytotoxicity: The compound or its metabolites may directly damage hepatocytes, leading to the release of these enzymes.[1][2]

  • Immune-Mediated Injury: As a RIG-I agonist, your compound is designed to stimulate an innate immune response.[3] This can lead to the activation of immune cells in the liver, such as Kupffer cells and natural killer (NK) cells, which can, in turn, damage hepatocytes through the release of cytokines like TNF-α and IFN-γ.[1][4]

  • Mitochondrial Dysfunction: Drug-induced mitochondrial damage is a common pathway for liver injury, leading to oxidative stress and cell death.[1][5]

  • Idiosyncratic-Like Reactions: In some animal models, an exaggerated immune response to a drug, sometimes influenced by genetic predisposition or underlying inflammation, can lead to unpredictable liver injury.[6][7][8]

Q2: What are the typical histopathological findings associated with drug-induced liver injury in animal models?

A2: Histopathological examination of liver tissue is crucial for characterizing the nature and severity of liver injury. Common findings include:

  • Hepatocellular Necrosis: Death of liver cells, which can be centrilobular (around the central vein), periportal (around the portal triad), or panlobular (affecting the entire lobule).[9][10]

  • Inflammation: Infiltration of inflammatory cells such as neutrophils, lymphocytes, and macrophages.[1][8]

  • Steatosis (Fatty Liver): Accumulation of fat droplets within hepatocytes.

  • Cholestasis: Impaired bile flow, which can lead to the accumulation of bile in the liver.

  • Fibrosis: In chronic studies, the deposition of collagen and other extracellular matrix proteins can occur, leading to scarring of the liver.[9]

Q3: We are designing a preclinical study to assess the liver safety of a novel immunomodulator. Which animal model is most appropriate?

A3: The choice of animal model is critical and depends on the specific research question.

  • Mice: Widely used due to their genetic tractability and the availability of numerous transgenic strains. Different mouse strains can have varying susceptibility to DILI.[11] For instance, C57BL/6 mice are commonly used in acetaminophen-induced liver injury models.[11]

  • Rats: Historically a standard for regulatory toxicology studies.[10] However, rats can sometimes be less sensitive to certain types of liver injury compared to mice.[10]

  • Non-Human Primates (NHPs): Offer the closest phylogenetic relationship to humans but are associated with significant ethical and cost considerations.

For an immunomodulatory agent, it may be beneficial to use a model that has a well-characterized immune system. It is also important to consider that no single animal model perfectly predicts human response.[2][12]

Troubleshooting Guide

Observed Issue Potential Causes Recommended Actions
High variability in ALT/AST levels between animals in the same dose group. Genetic variability within the animal strain. Inconsistent dosing or formulation. Underlying subclinical infections in the animal colony.Ensure use of a genetically homogenous animal strain. Review and standardize dosing procedures and formulation preparation. Screen animals for common pathogens.
Elevated liver enzymes at low doses with no clear dose-response. Possible idiosyncratic reaction or immune-mediated toxicity.[6][7] Saturation of metabolic pathways at higher doses.Consider using an inflammation-sensitized model (e.g., co-administration of a low dose of lipopolysaccharide) to investigate immune-mediated mechanisms.[12] Perform pharmacokinetic analysis to assess drug exposure.
Histopathology shows significant inflammation but minimal necrosis. Primarily an immune-mediated inflammatory response rather than direct cytotoxicity.[1][8]Perform immunohistochemistry to characterize the infiltrating immune cell populations (e.g., T cells, macrophages). Analyze cytokine profiles in liver tissue and serum.
No observable liver toxicity in rodents, but concerns remain for human translation. Species differences in drug metabolism and immune response.[2][12]Consider studies in humanized mouse models (e.g., with human liver cells) or in vitro studies using primary human hepatocytes.[12][13]

Experimental Protocols

Representative In Vivo Study Protocol for Assessing Liver Toxicity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for the test compound).

    • Group 2: Low dose of the test compound.

    • Group 3: Mid dose of the test compound.

    • Group 4: High dose of the test compound.

    • (Optional) Group 5: Positive control (e.g., acetaminophen at a known hepatotoxic dose).[11][14]

  • Dosing: Administer the test compound and vehicle daily for 7, 14, or 28 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in posture).

  • Sample Collection:

    • At designated time points (e.g., 24 hours after the last dose), collect blood via cardiac puncture or another appropriate method for serum biochemistry.

    • Euthanize animals and perform a necropsy. Collect the liver and weigh it.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathology.

    • Snap-freeze another portion of the liver in liquid nitrogen for molecular analysis (e.g., RNA sequencing, cytokine analysis).

  • Analysis:

    • Serum Biochemistry: Measure ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • Histopathology: Process formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A pathologist should evaluate the slides for signs of liver injury.

    • (Optional) Molecular Analysis: Analyze gene expression changes or protein levels of key inflammatory and cell death markers.

Quantitative Data Summary

Table 1: Example Serum Biochemistry Data from a 14-Day Mouse Study

Treatment GroupDose (mg/kg/day)ALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)ALP (U/L) (Mean ± SD)Total Bilirubin (mg/dL) (Mean ± SD)
Vehicle Control035 ± 860 ± 1285 ± 150.2 ± 0.1
Compound X1042 ± 1075 ± 1890 ± 200.3 ± 0.1
Compound X50150 ± 45250 ± 70120 ± 300.4 ± 0.2
Compound X200500 ± 120 800 ± 200180 ± 500.8 ± 0.3

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Example Histopathological Scoring

Treatment GroupDose (mg/kg/day)Necrosis (0-4)Inflammation (0-4)Steatosis (0-4)
Vehicle Control0000
Compound X1000.50
Compound X501.52.01.0
Compound X2003.03.52.5

Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked.

Visualizations

DILI_Pathway Drug Immunomodulatory Drug Metabolite Reactive Metabolite Drug->Metabolite Metabolism Hepatocyte Hepatocyte Metabolite->Hepatocyte Stress Cellular Stress (ER, Oxidative) Hepatocyte->Stress Mito Mitochondrial Dysfunction Hepatocyte->Mito Injury Hepatocellular Injury/Necrosis Hepatocyte->Injury DAMPs Release of DAMPs Stress->DAMPs Mito->DAMPs Kupffer Kupffer Cell (Macrophage) DAMPs->Kupffer Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) Kupffer->Cytokines Release Cytokines->Hepatocyte Damage ALT_AST ALT/AST Release Injury->ALT_AST

Caption: Hypothetical signaling pathway for immunomodulatory drug-induced liver injury.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Dose Groups start->grouping dosing Daily Dosing (e.g., 14 days) grouping->dosing monitoring Daily Clinical Monitoring dosing->monitoring termination Study Termination & Sample Collection dosing->termination End of Study monitoring->dosing blood Blood Collection (Serum Biochemistry) termination->blood liver Liver Collection (Histopathology, etc.) termination->liver analysis Data Analysis blood->analysis liver->analysis report Final Report analysis->report

Caption: General experimental workflow for a preclinical liver safety assessment study.

References

Technical Support Center: Managing ALT Flares with Inarigivir Ammonium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the management of alanine aminotransferase (ALT) flares during experimental treatment with Inarigivir ammonium for chronic Hepatitis B (HBV).

Disclaimer

This compound is an investigational agent, and its clinical development was discontinued due to safety concerns, including serious adverse events related to liver function.[1][2] This information is intended for research and informational purposes only and does not constitute medical advice.

Troubleshooting Guide: ALT Flares During Inarigivir Treatment

Initial Assessment of an ALT Flare

An ALT flare is a sudden and significant increase in serum ALT levels. During the Inarigivir clinical trials, ALT flares were observed and were a key area of investigation. A critical challenge is distinguishing between a potentially beneficial immune-mediated flare and drug-induced liver injury (DILI).

Parameter Immune-Mediated Flare (Potentially Favorable) Drug-Induced Liver Injury (DILI - Unfavorable)
HBV DNA Typically precedes or coincides with a significant decrease in HBV DNA levels.May be associated with stable or increasing HBV DNA levels.
HBsAg May be followed by a reduction in HBsAg levels.Unlikely to be associated with a significant HBsAg decline.
Clinical Symptoms Often asymptomatic, but can be associated with mild, transient flu-like symptoms.May be accompanied by symptoms of liver dysfunction such as jaundice, nausea, vomiting, and abdominal pain.
Bilirubin Usually remains within the normal range or shows only minor elevations.May be associated with a significant increase in bilirubin levels.
Monitoring and Management Protocol

The following is a generalized protocol for monitoring and managing ALT flares based on common clinical trial practices for immunomodulatory agents in HBV.

  • Increased Monitoring Frequency: Upon detection of an ALT elevation, increase the frequency of liver function tests (including ALT, AST, bilirubin, and INR) to every 1-2 weeks, or as clinically indicated.

  • Virological Monitoring: Quantify HBV DNA and HBsAg levels at the time of the flare and at subsequent monitoring time points to assess the virological response.

  • Clinical Evaluation: Conduct a thorough clinical evaluation to assess for signs and symptoms of liver decompensation.

  • Consider Treatment Discontinuation: In cases of significant ALT elevation, especially when accompanied by signs of liver dysfunction or if DILI is suspected, discontinuation of Inarigivir should be strongly considered. In the CATALYST 2 trial, dosing was stopped in patients who showed evidence of hepatocellular dysfunction along with ALT elevation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to ALT flares?

A1: this compound is an oral agonist of the retinoic acid-inducible gene I (RIG-I) receptor.[1] Activation of RIG-I triggers an innate immune response, leading to the production of interferons and other cytokines that have antiviral activity against HBV. This heightened immune response can lead to the destruction of infected hepatocytes, resulting in an increase in serum ALT levels, known as an immune-mediated flare.

Q2: What quantitative data are available on ALT flares from Inarigivir clinical trials?

A2: Detailed data on the incidence and severity of ALT flares from the Inarigivir clinical trials are limited in the public domain. However, some information is available from a phase 2 study (ACHIEVE trial):

Inarigivir Dose Mean Reduction in ALT from Baseline (U/L) Notes
25 mgData not specified-
50 mgData not specified-
100 mg-23.3 to -33.8One patient in this cohort experienced an ALT flare of >200 IU/L, which was associated with reductions in HBV DNA and HBsAg.
200 mg-23.3 to -33.8-
Placebo-0.7-

Source: Liver International, 2023; Spring Bank Pharmaceuticals Press Release, 2018

It is crucial to note that the clinical development of Inarigivir was halted due to instances of severe liver injury that were difficult to distinguish from these immune-mediated flares.

Q3: How can we differentiate between a "good" immune flare and a "bad" drug-induced liver injury (DILI) with Inarigivir?

A3: Differentiating between a beneficial immune flare and DILI is a significant challenge. Key indicators to consider are:

  • Virological Response: A decrease in HBV DNA and HBsAg levels is more indicative of a favorable immune flare.

  • Liver Function: A significant increase in bilirubin and INR, along with clinical symptoms of liver failure, are warning signs of DILI.

  • Timing: While not definitive, early-onset flares might be more likely to be immune-mediated, but this is not a reliable rule.

Q4: What was the outcome of the CATALYST trials for Inarigivir?

A4: The Phase 2b CATALYST trials were stopped due to unexpected serious adverse events. Three patients in the CATALYST 2 trial who were virally suppressed showed evidence of hepatocellular dysfunction and elevated ALT, which was considered more consistent with liver injury than a typical immune flare. Tragically, a patient death was reported in the CATALYST 2 trial, leading to the discontinuation of Inarigivir's development for HBV.

Experimental Protocols

General Methodology for Monitoring Liver Safety in Inarigivir Trials

The following is a generalized protocol based on the available information from the Inarigivir clinical trial designs (NCT02611311, NCT03719336, NCT03721328) and standard practices.

  • Screening and Baseline Assessment:

    • Comprehensive medical history and physical examination.

    • Baseline liver function tests (ALT, AST, alkaline phosphatase, total and direct bilirubin, albumin, and prothrombin time/INR).

    • Baseline virological markers (HBsAg, HBeAg/anti-HBe, and quantitative HBV DNA).

    • Complete blood count and serum creatinine.

    • Exclusion of co-infection with Hepatitis C, Hepatitis D, or HIV.

  • On-Treatment Monitoring:

    • Liver function tests were typically performed at regular intervals (e.g., weekly for the first month, then bi-weekly, and then monthly).

    • Quantitative HBV DNA and HBsAg levels were monitored at specified time points throughout the study.

    • Adverse events were recorded at each study visit.

  • Protocol for ALT Flare Management (Hypothetical based on best practices):

    • Definition of ALT Flare: An increase in ALT to >3-5 times the upper limit of normal (ULN) and more than twice the baseline value.

    • Confirmatory Testing: Repeat liver function tests within 3-5 days to confirm the elevation.

    • Evaluation for Other Causes: Investigate other potential causes of liver injury, such as viral co-infections, alcohol use, and concomitant medications.

    • Dose Interruption/Discontinuation Criteria: Pre-defined criteria for stopping the investigational drug, such as ALT >8-10x ULN, or ALT elevation accompanied by an increase in bilirubin or INR.

Visualizations

Inarigivir's Mechanism of Action: The RIG-I Signaling Pathway

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Inarigivir This compound RIG_I_inactive Inactive RIG-I Inarigivir->RIG_I_inactive binds & activates HBV_RNA HBV pgRNA HBV_RNA->RIG_I_inactive binds & activates RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active MAVS MAVS (Mitochondrial Antiviral-Signaling Protein) RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi recruit & activate IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Interferon-Stimulated Genes (ISGs) pIRF3->ISGs Induces transcription Antiviral_State Antiviral State (Inhibition of HBV replication) ISGs->Antiviral_State Immune_Response Innate Immune Response ISGs->Immune_Response ALT_Flare ALT Flare (Hepatocyte apoptosis) Immune_Response->ALT_Flare leads to

Caption: Inarigivir activates the RIG-I pathway, leading to an antiviral state and immune response.

Experimental Workflow for ALT Flare Management

ALT_Flare_Workflow Start ALT Elevation Detected (>3x ULN & 2x Baseline) Increase_Monitoring Increase Monitoring Frequency (LFTs, HBV DNA, HBsAg) Start->Increase_Monitoring Clinical_Eval Thorough Clinical Evaluation Start->Clinical_Eval Differentiate Differentiate: Immune Flare vs. DILI Increase_Monitoring->Differentiate Clinical_Eval->Differentiate Immune_Flare Suspected Immune Flare: - HBV DNA dropping - Bilirubin stable Differentiate->Immune_Flare Favorable signs DILI Suspected DILI: - HBV DNA stable/rising - Bilirubin rising - Clinical symptoms Differentiate->DILI Unfavorable signs Continue_Monitoring Continue Close Monitoring Immune_Flare->Continue_Monitoring Discontinue Discontinue Inarigivir Immediately DILI->Discontinue Follow_Up Follow until Resolution Continue_Monitoring->Follow_Up Discontinue->Follow_Up

Caption: Decision workflow for managing ALT flares during Inarigivir treatment.

References

Potential for Inarigivir ammonium resistance development in HBV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for resistance development to inarigivir ammonium in Hepatitis B Virus (HBV). The content is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HBV?

This compound is an orally bioavailable small molecule that functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I).[1][2] Its mechanism of action against HBV is twofold:

  • Direct Antiviral Activity: Inarigivir has been shown to directly interfere with HBV replication. Some studies suggest it may inhibit HBV RNA packaging and reverse transcription.[3]

  • Immune Modulation: As a RIG-I agonist, inarigivir activates the innate immune system.[1][2] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn triggers a broader antiviral immune response against HBV-infected cells.[4]

Q2: Has resistance to this compound been observed in clinical trials?

To date, there have been no published reports of HBV resistance to this compound from the clinical trials that were conducted. The clinical development of inarigivir for HBV was halted due to safety concerns, including a patient death in a Phase IIb trial, which limited the long-term observation required for the potential emergence of resistant strains.[5]

Q3: Is inarigivir active against existing nucleos(t)ide analogue (NUC)-resistant HBV strains?

Yes, in vitro studies have demonstrated that inarigivir is active against HBV variants that harbor resistance mutations to approved nucleos(t)ide analogues.[1][2] This is a key feature of its host-targeting mechanism, as it does not rely on the viral polymerase, which is the target of NUCs and the site of resistance mutations for that drug class.

Q4: What are the theoretical mechanisms by which HBV could develop resistance to a RIG-I agonist like inarigivir?

While no specific resistance mutations to inarigivir have been identified, potential mechanisms of resistance to a host-targeting agent that activates the RIG-I pathway can be hypothesized:

  • Viral Evasion of RIG-I Sensing: HBV could develop mutations in its RNA transcripts, particularly the pregenomic RNA (pgRNA), that alter secondary structures recognized by RIG-I, thereby evading detection.

  • Upregulation of Host Negative Regulators: The virus could evolve to induce the upregulation of host proteins that naturally inhibit or dampen the RIG-I signaling pathway. This would counteract the stimulating effect of inarigivir.

  • Mutations in Viral Proteins that Antagonize the Interferon Response: HBV already possesses mechanisms to counteract the host immune response.[6][7][8][9][10] For instance, the HBV X protein (HBx) and HBV polymerase have been shown to interfere with RIG-I signaling and downstream interferon production.[9] Mutations in these viral proteins could potentially enhance their ability to antagonize the inarigivir-induced immune activation.

Troubleshooting Guide for In Vitro Resistance Studies

This guide is intended for researchers designing experiments to investigate the potential for inarigivir resistance in HBV.

Problem Possible Cause Suggested Solution
No reduction in HBV replication observed with inarigivir treatment in cell culture. Cell line may not have a fully functional RIG-I signaling pathway.Use a cell line known to be competent for RIG-I signaling, such as HepG2-NTCP or primary human hepatocytes. Confirm RIG-I expression and functionality via qPCR for interferon-stimulated genes (ISGs) after treatment with a known RIG-I agonist.
This compound may be unstable in the cell culture medium.Prepare fresh solutions of inarigivir for each experiment. Minimize freeze-thaw cycles.
Difficulty in selecting for resistant HBV variants. Insufficient selective pressure.Gradually increase the concentration of inarigivir in a dose-escalation manner over multiple passages.
High fitness cost of resistance mutations.Alternate between passages with and without inarigivir to allow for the recovery of viral fitness while maintaining some selective pressure.
Host-targeting mechanism has a high barrier to resistance.This is an expected challenge. Long-term passaging (months) may be required. Consider using a viral quasispecies with higher genetic diversity as the starting population.
Inconsistent results in phenotypic assays. Variability in transfection efficiency or viral inoculum.Normalize results to a control (e.g., a housekeeping gene for intracellular DNA/RNA, or a standard viral inoculum for infection assays).
Cytotoxicity of inarigivir at high concentrations.Determine the 50% cytotoxic concentration (CC50) of inarigivir in your cell line and ensure that experimental concentrations are well below this level.

Data Presentation

Table 1: Summary of Inarigivir Efficacy from a Phase 2a Clinical Trial

Dosage Mean Change in HBV DNA (log10 IU/mL) at Week 12 Mean Change in HBsAg (log10 IU/mL) at Week 12
Inarigivir 25 mg-0.6116-0.0956
Inarigivir 50 mg-0.85-0.12
Inarigivir 100 mg-1.21-0.15
Inarigivir 200 mg-1.5774-0.1818
Placebo+0.0352+0.0026

Source: Adapted from clinical trial data.[11][12]

Table 2: In Vitro Activity of Inarigivir

Parameter Value Cell Line
EC50 (extracellular HBV DNA)0.258 µMHepG2 2.2.15
EC50 (intracellular HBV RNA)1.4 µMHepG2 2.2.15
CC50>1,000 µMHepG2 2.2.15

Source: In vitro study data.[13]

Experimental Protocols

Protocol 1: In Vitro Selection of Inarigivir-Resistant HBV

This protocol outlines a general method for selecting for drug-resistant HBV mutants in cell culture.

  • Cell Culture and Transfection:

    • Culture a suitable human hepatoma cell line that supports HBV replication (e.g., HepG2-NTCP cells) in appropriate media.

    • Transfect the cells with a plasmid containing a replication-competent HBV genome. Alternatively, infect the cells with a high-titer HBV stock.

  • Drug Selection:

    • Two days post-transfection/infection, add this compound to the culture medium at a concentration equivalent to the EC50.

    • Maintain the cells in the presence of the drug, passaging them as they reach confluence.

    • Collect the supernatant at each passage to monitor viral titers (HBV DNA and HBsAg).

  • Dose Escalation:

    • If viral replication is suppressed but not eliminated, continue passaging at the same drug concentration.

    • If viral breakthrough is observed (a rebound in viral titers), collect the supernatant and use it to infect fresh cells.

    • Gradually increase the concentration of inarigivir in the new culture (e.g., 2x, 5x, 10x EC50) over subsequent passages.

  • Isolation and Characterization of Resistant Virus:

    • Once a viral population that can replicate efficiently in the presence of high concentrations of inarigivir is established, isolate the viral DNA from the supernatant.

    • Proceed with genotypic and phenotypic analysis.

Protocol 2: Genotypic and Phenotypic Characterization of Potentially Resistant HBV

  • Genotypic Analysis:

    • Extract viral DNA from the culture supernatant of the selected virus.

    • Amplify the entire HBV genome or specific regions of interest (e.g., polymerase, X protein coding regions) by PCR.

    • Sequence the PCR products using Sanger or next-generation sequencing methods.[14][15][16][17][18][19]

    • Compare the sequences to the wild-type parental virus to identify mutations.

  • Phenotypic Analysis:

    • Clone the identified mutations (individually and in combination) into a wild-type HBV replicon plasmid using site-directed mutagenesis.

    • Transfect these mutant plasmids into fresh cells.

    • Perform a dose-response assay by treating the transfected cells with a range of inarigivir concentrations.

    • Measure the levels of HBV DNA replication (e.g., by Southern blot or qPCR) at each concentration.[20][21]

    • Calculate the EC50 value for each mutant and compare it to the wild-type virus. A significant increase in the EC50 value confirms a resistant phenotype.

Visualizations

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inarigivir This compound rig_i Inactive RIG-I inarigivir->rig_i binds & activates active_rig_i Active RIG-I mavs MAVS active_rig_i->mavs activates trafs TRAFs mavs->trafs recruits tbk1_ikke TBK1/IKKε trafs->tbk1_ikke activates irf3 IRF3 tbk1_ikke->irf3 phosphorylates active_irf3 p-IRF3 isgs Interferon-Stimulated Genes (ISGs) active_irf3->isgs induces transcription ifn Type I Interferons (IFN-α/β) active_irf3->ifn induces transcription ifn_secreted Secreted IFN ifn->ifn_secreted ifn->ifn_secreted secreted ifn_secreted->isgs

Caption: this compound activates the RIG-I signaling pathway, leading to the production of interferons and the expression of antiviral genes.

Resistance_Workflow start Start: HBV-infected cell culture selection Long-term culture with escalating doses of Inarigivir start->selection breakthrough Observe viral breakthrough (replication rebound) selection->breakthrough isolation Isolate viral DNA from supernatant breakthrough->isolation Yes no_breakthrough No breakthrough: Continue selection or conclude high barrier to resistance breakthrough->no_breakthrough No sequencing PCR and Sequencing (Genotypic Analysis) isolation->sequencing mutation_id Identify candidate resistance mutations sequencing->mutation_id mutagenesis Site-directed mutagenesis of wild-type HBV plasmid mutation_id->mutagenesis phenotype Phenotypic Analysis: Transfect and perform dose-response assay mutagenesis->phenotype confirmation Confirm resistance (increased EC50) phenotype->confirmation

Caption: Experimental workflow for the in vitro selection and characterization of inarigivir-resistant HBV.

Potential_Resistance_Mechanisms cluster_drug Drug Action cluster_host Host Cell cluster_virus HBV Evasion Strategies inarigivir Inarigivir rig_i RIG-I Sensor inarigivir->rig_i activates ifn_response Interferon Response rig_i->ifn_response triggers evasion1 Viral RNA mutations (evade RIG-I sensing) evasion1->rig_i blocks evasion2 Enhanced antagonism of IFN pathway (e.g., mutated HBx) evasion2->ifn_response inhibits

References

Inarigivir Ammonium and Mitochondrial Function: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding inarigivir ammonium, with a specific focus on its known mechanism, clinical outcomes, and the potential, though not clinically established, impact on mitochondrial function. The content is structured to address common questions and concerns that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for inarigivir?

Inarigivir is a small molecule agonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor.[1][2] Its primary mechanism involves the activation of the innate immune system to combat viral infections, particularly Hepatitis B Virus (HBV).[1] Upon binding to RIG-I, inarigivir triggers a signaling cascade through the Mitochondrial Antiviral Signaling (MAVS) protein, leading to the production of type I interferons and other pro-inflammatory cytokines that contribute to an antiviral state.[2][3] Some studies also suggest inarigivir may have a direct antiviral effect by interfering with HBV RNA packaging.

Inarigivir_Mechanism cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_nucleus Nucleus MAVS MAVS TBK1 TBK1/IKKε MAVS->TBK1 Recruits & Activates DNA Host DNA ISGs ISGs DNA->ISGs Induces Transcription IFN Type I IFN (Secreted) ISGs->IFN Protein Production Inarigivir Inarigivir RIGI RIG-I Inarigivir->RIGI Activates RIGI->MAVS Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->DNA Translocates to Nucleus DILI_Hypothesis Inarigivir Inarigivir Mito_Dysfunction Mitochondrial Dysfunction Inarigivir->Mito_Dysfunction Hypothesized Direct or Indirect Effect ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Oxidative_Stress Oxidative Stress (ROS) Mito_Dysfunction->Oxidative_Stress MPT MPT Opening Mito_Dysfunction->MPT Cell_Death Hepatocyte Necrosis / Apoptosis ATP_Depletion->Cell_Death Oxidative_Stress->Cell_Death MPT->Cell_Death Liver_Injury Drug-Induced Liver Injury (DILI) Cell_Death->Liver_Injury Experimental_Workflow A Tier 1: In Vitro Screening (e.g., HepG2, Primary Hepatocytes) B Tier 2: Functional Assays A->B If positive hits A1 Cell Viability Assay (e.g., MTT, LDH) A2 Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRE, JC-1) A3 Reactive Oxygen Species (ROS) Production (e.g., MitoSOX) C Tier 3: In Vivo Assessment (Rodent Models) B->C If functional impairment confirmed B1 Oxygen Consumption Rate (OCR) (Seahorse Assay) B2 ATP Production Assay B3 Mitochondrial Morphology (Imaging, e.g., MitoTracker) C1 Histopathology of Liver C2 Serum ALT/AST Levels C3 Electron Microscopy of Hepatocyte Mitochondria

References

Validation & Comparative

A Comparative Analysis of Inarigivir Ammonium and Tenofovir for Hepatitis B Virus Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of inarigivir ammonium, an investigational agent, and tenofovir, an established antiviral, in the suppression of the Hepatitis B virus (HBV). The following sections present a detailed examination of their mechanisms of action, comparative efficacy data from clinical studies, and the experimental protocols employed in these trials. It is important to note that the clinical development of inarigivir was terminated due to safety concerns, specifically hepatotoxicity.[1][2][3]

Mechanisms of Action

This compound and tenofovir employ distinct strategies to combat HBV infection. Inarigivir functions as an immune modulator, while tenofovir acts as a direct-acting antiviral.

This compound: An orally available small molecule, inarigivir is an agonist of the retinoic acid-inducible gene I (RIG-I).[4][5] Activation of RIG-I, a key pattern recognition receptor in the innate immune system, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][6] This process initiates a broad antiviral response. Additionally, inarigivir has been shown to have a direct antiviral effect by interfering with HBV RNA packaging (encapsidation) and reverse transcription.[4]

Tenofovir: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[7][8] It is administered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which is then converted intracellularly to its active diphosphate form.[7] Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the elongating viral DNA chain by the HBV polymerase/reverse transcriptase.[9][10] Once incorporated, it acts as a chain terminator, preventing further DNA synthesis and thereby halting viral replication.[7][8]

Signaling and Action Pathways

The distinct mechanisms of inarigivir and tenofovir are visualized in the following diagrams.

Inarigivir_Pathway cluster_extracellular cluster_cell Hepatocyte Inarigivir This compound Inarigivir_in Inarigivir RIG_I RIG-I Inarigivir_in->RIG_I activates Encapsidation Encapsidation & Reverse Transcription Inarigivir_in->Encapsidation inhibits MAVS MAVS RIG_I->MAVS activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p nucleus Nucleus IRF3_p->nucleus translocates to IFN_beta_gene IFN-β Gene Transcription nucleus->IFN_beta_gene induces IFN_beta IFN-β IFN_beta_gene->IFN_beta leads to IFN_beta->MAVS Secreted, acts on other cells (paracrine) HBV_RNA HBV pgRNA HBV_RNA->Encapsidation HBV_Polymerase HBV Polymerase HBV_Polymerase->Encapsidation HBV_DNA HBV DNA Encapsidation->HBV_DNA Tenofovir_Pathway cluster_extracellular cluster_cell Hepatocyte Tenofovir_prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir_in Tenofovir Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_in->Tenofovir_DP Phosphorylation (Host Kinases) HBV_DNA_synthesis HBV DNA Synthesis Tenofovir_DP->HBV_DNA_synthesis competes with dNTPs for incorporation HBV_Polymerase HBV Polymerase/ Reverse Transcriptase HBV_Polymerase->HBV_DNA_synthesis HBV_pgRNA HBV pgRNA Template HBV_pgRNA->HBV_DNA_synthesis dNTPs Natural dNTPs dNTPs->HBV_DNA_synthesis Incomplete_HBV_DNA Incomplete HBV DNA (Chain Terminated) HBV_DNA_synthesis->Incomplete_HBV_DNA incorporation leads to ACHIEVE_Trial_Workflow cluster_screening cluster_part_a Part A: 12 Weeks cluster_part_b Part B: 12 Weeks Screening Patient Screening (Treatment-Naïve CHB) Randomization Randomization (4:1) Screening->Randomization Cohort1 Inarigivir 25mg Randomization->Cohort1 assignment Cohort2 Inarigivir 50mg Randomization->Cohort2 assignment Cohort3 Inarigivir 100mg Randomization->Cohort3 assignment Cohort4 Inarigivir 200mg Randomization->Cohort4 assignment Placebo Placebo Randomization->Placebo assignment Week12_Assessment Week 12 Assessment (HBV DNA, RNA, HBsAg) Cohort1->Week12_Assessment Cohort2->Week12_Assessment Cohort3->Week12_Assessment Cohort4->Week12_Assessment Placebo->Week12_Assessment TDF_Treatment All Patients Receive Tenofovir DF 300mg Week12_Assessment->TDF_Treatment Switch to TDF Week24_Assessment Week 24 Assessment (HBV DNA, RNA, HBsAg) TDF_Treatment->Week24_Assessment

References

A Comparative Guide to Inarigivir Ammonium and Other RIG-I Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Inarigivir ammonium with other prominent RIG-I agonists, supported by experimental data. The information presented aims to facilitate informed decisions in the pursuit of novel therapeutics targeting the RIG-I pathway.

This compound (formerly SB 9200) is a novel small molecule that functions as a dual agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2][3][4][5] This dual mechanism of action positions it as a unique immunomodulatory agent with direct antiviral properties.[6] This guide provides a comparative analysis of Inarigivir with other notable RIG-I agonists currently under investigation, including M8, SLR14, and RGT100, to highlight their respective characteristics and potential therapeutic applications.

Mechanism of Action and Key Features

The activation of the RIG-I pathway is a critical component of the innate immune response to viral infections. RIG-I, a cytosolic pattern recognition receptor, detects viral RNA and triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7][8][9] This response establishes an antiviral state in the host. The agonists discussed in this guide all leverage this pathway, albeit with some differences in their specific characteristics.

FeatureThis compound (SB 9200)M8SLR14RGT100 (MK-4621)
Agonist Type Small molecule dinucleotideSynthetic 5'ppp-RNASynthetic stem-loop RNA (SLR)Synthetic RNA oligonucleotide
Primary Target(s) RIG-I and NOD2[1][2][3][4][5]RIG-I[7][8][9]RIG-I[10][11][12][13]RIG-I[14][15][16]
Therapeutic Area(s) of Interest Chronic Hepatitis B (HBV)[6][17][18]Cancer, Viral Infections[7][8][9]Cancer, Viral Infections (including SARS-CoV-2)[10][11][12][13]Cancer[14][16]
Key Reported Activities Antiviral (HBV), Immunomodulatory[6][17][18]Induces immunogenic cell death, potent IFN response, NK cell activation[7][8][9]Potent antitumor and antiviral responses, induction of immune memory[10][11][12][13]Upregulates IFNs, induces innate and adaptive immune responses against tumors[14][15][16][19]

In Vitro and In Vivo Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data for Inarigivir and other RIG-I agonists. It is important to note that the experimental systems and conditions vary across studies, which should be considered when making direct comparisons.

Table 1: Antiviral and Anticancer Activity

AgonistAssay/ModelEfficacy MetricResult
Inarigivir HCV Replicon Assay (Genotype 1a)EC502.2 µM[2]
HCV Replicon Assay (Genotype 1b)EC501.0 µM[2]
Phase 2a (ACHIEVE trial) in chronic HBV patients (25mg daily for 12 weeks)Mean HBV DNA reduction-0.58 log10 IU/mL[6]
Phase 2a (ACHIEVE trial) in chronic HBV patients (50mg daily for 12 weeks)Mean HBV DNA reduction-1.05 log10 IU/mL (HBeAg-negative)[6]
Phase 2a (ACHIEVE trial) in chronic HBV patients (100mg daily for 12 weeks)Mean HBV DNA reduction-1.0 log10 IU/mL[18]
Phase 2a (ACHIEVE trial) in chronic HBV patients (200mg daily for 12 weeks)Mean HBV DNA reduction-1.58 log10 IU/mL[17]
M8 Melanoma cell line (Mel1007)Cell ViabilitySignificant reduction at >100 ng/mL[7][8]
Influenza A virus (A549 cells)Viral Titer ReductionPotent inhibition[20]
Dengue virus (A549 cells)Viral Titer ReductionPotent inhibition[20]
SLR14 B16 melanoma mouse modelTumor GrowthDramatic inhibition[6][12][13]
SARS-CoV-2 infected K18-hACE2 miceLung Viral TiterComplete clearance of infectious virus[10][11]
RGT100 Phase 1/2 in advanced solid tumorsObjective Response Rate (monotherapy)0% (27% stable disease)[14]
Phase 1/2 in advanced solid tumorsObjective Response Rate (with pembrolizumab)10% (3 patients with partial response)[14]

Table 2: Cytokine Induction Profile

AgonistCell Type/ModelInduced Cytokines
Inarigivir Woodchuck model of chronic HBVType I and III IFNs, ISGs[5]
M8 Multiple cancer cell linesIFN-β, CXCL10, CCL2, CXCL1, IL-12[7][8]
SLR14 YMR1.7 melanoma tumorsType I IFN, IFN-stimulated genes[13]
RGT100 Preclinical tumor modelsIFN-α, IFN-β[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of RIG-I agonists.

IFN-β Reporter Assay

This assay is commonly used to quantify the activation of the RIG-I signaling pathway.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Stimulation: After 24 hours, cells are stimulated with the RIG-I agonist of interest at various concentrations.

  • Lysis and Luciferase Measurement: Approximately 16-24 hours post-stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of IFN-β promoter activity is calculated relative to untreated control cells.[21][22]

In Vitro Antiviral Assay

This assay determines the efficacy of a RIG-I agonist in inhibiting viral replication in a cell culture system.

  • Cell Seeding: A suitable host cell line (e.g., A549 for influenza virus, Huh7 for HCV) is seeded in 96-well plates.

  • Compound Treatment: The next day, cells are treated with serial dilutions of the RIG-I agonist.

  • Viral Infection: After a pre-incubation period (e.g., 24 hours), the cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Quantification of Viral Replication: After a suitable incubation period (e.g., 48-72 hours), viral replication is quantified. This can be done by various methods, including:

    • Plaque Assay: To determine the infectious virus titer.

    • RT-qPCR: To measure viral RNA levels.

    • ELISA: To quantify viral protein expression.

    • Reporter Virus: Using a virus engineered to express a reporter gene (e.g., luciferase or GFP).

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration.[23]

Cytotoxicity Assay

This assay assesses the potential toxic effects of the RIG-I agonist on cells.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound Treatment: The next day, cells are treated with a range of concentrations of the RIG-I agonist.

  • Incubation: Cells are incubated for a period that corresponds to the duration of the efficacy assays (e.g., 48-72 hours).

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as:

    • MTT or MTS assay: Measures mitochondrial metabolic activity.

    • LDH assay: Measures the release of lactate dehydrogenase from damaged cells.

    • ATP-based assay: Measures the amount of ATP in viable cells.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and evaluation of these compounds.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NEMO NEMO MAVS->NEMO TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P_dimer p-IRF3 Dimer IRF3_P->IRF3_P_dimer dimerizes & translocates IKK_complex IKKα/β NEMO->IKK_complex NFkB_inhibited IκBα-NF-κB IKK_complex->NFkB_inhibited phosphorylates IκBα NFkB NF-κB NFkB_inhibited->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Gene Transcription IRF3_P_dimer->Gene_Expression NFkB_nuc->Gene_Expression IFNs_Cytokines Type I IFNs & Pro-inflammatory Cytokines Gene_Expression->IFNs_Cytokines leads to

Caption: RIG-I Signaling Pathway.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow for RIG-I Agonists cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Select RIG-I Agonists (e.g., Inarigivir, M8, SLR14, RGT100) reporter_assay IFN-β Reporter Assay (Potency - EC50) start->reporter_assay antiviral_assay Antiviral Assay (Efficacy - EC50) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (Safety - CC50) start->cytotoxicity_assay cytokine_profiling Cytokine Profiling (Immune Response) start->cytokine_profiling disease_model Disease Model (e.g., HBV transgenic mice, tumor xenografts) start->disease_model data_analysis Data Analysis & Comparison reporter_assay->data_analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis cytokine_profiling->data_analysis efficacy_assessment Efficacy Assessment (Viral load, tumor size) disease_model->efficacy_assessment pk_pd Pharmacokinetics/ Pharmacodynamics disease_model->pk_pd toxicology Toxicology Studies disease_model->toxicology efficacy_assessment->data_analysis pk_pd->data_analysis toxicology->data_analysis conclusion Conclusion on Relative Performance data_analysis->conclusion

References

Inarigivir Ammonium: A Comparative Analysis of its Efficacy in Reducing HBsAg and HBeAg in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of inarigivir ammonium, an investigational RIG-I agonist, with established treatments for chronic hepatitis B (CHB), focusing on the reduction of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). This analysis is based on available clinical trial data and aims to provide an objective overview for research and development purposes.

Executive Summary

This compound, a novel, orally administered small molecule, has shown promise in reducing HBsAg levels in patients with chronic hepatitis B. Its mechanism of action, activating the innate immune system through RIG-I agonism, presents a different therapeutic approach compared to current standard-of-care nucleos(t)ide analogues (NAs) and interferons. Clinical trial data from the Phase 2 ACHIEVE trial demonstrated a statistically significant reduction in HBsAg levels with inarigivir treatment compared to placebo. However, its effect on HBeAg reduction appears to be less pronounced in the initial monotherapy phase.

This guide will delve into the quantitative data from clinical trials, comparing the performance of this compound against tenofovir, entecavir, and peginterferon alfa-2a. Detailed experimental protocols for the key studies are provided, alongside visualizations of the inarigivir signaling pathway and a typical clinical trial workflow.

Comparative Efficacy on HBsAg and HBeAg Reduction

The following tables summarize the efficacy of this compound and its comparators on HBsAg and HBeAg reduction based on data from various clinical trials. It is important to note that direct head-to-head trials comparing inarigivir with all these agents are not available; therefore, the data is compiled from separate studies.

Table 1: HBsAg Reduction in Chronic Hepatitis B Patients

TreatmentStudy/TrialPatient PopulationTreatment DurationMean HBsAg Reduction (log10 IU/mL)Percentage of Patients with ≥0.5 log10 HBsAg Reduction
This compound (25-200 mg/day)ACHIEVE (Phase 2)[1]Treatment-naïve12 weeks-0.0956 to -0.1818 (vs. +0.0026 for placebo)28% (in cohorts 1-3)[2]
Tenofovir disoproxil fumarate (300 mg/day)Real-world study[3]Treatment-naïve & experienced240 weeks-7% HBsAg seroconversion
Entecavir (0.5 mg/day)Real-world cohort[4]Treatment-naïve7 yearsMedian annual decline of 0.107-
Peginterferon alfa-2a (180 µ g/week )S-Collate Study[5]HBeAg-positive & negative48 weeks-7.9% HBsAg seroconversion (3 years post-treatment)

Table 2: HBeAg Reduction and Seroconversion in HBeAg-Positive Chronic Hepatitis B Patients

TreatmentStudy/TrialTreatment DurationMean HBeAg Reduction (log IU/mL)HBeAg Seroconversion Rate
This compound ACHIEVE (Phase 2)[6]12 weeksNot significant at low doses-
Tenofovir disoproxil fumarate -48 weeks-21%[3]
Entecavir Real-world cohort[4]7 years-82.1%
Peginterferon alfa-2a PEG-B-ACTIVE (in children)[7]48 weeks-25.7% (vs. 6% for no treatment)
Peginterferon alfa-2a Meta-analysis[5]24-48 weeks (off-treatment follow-up)-23%-42%

Signaling Pathway and Experimental Workflow

Inarigivir's Mechanism of Action: RIG-I Signaling Pathway

This compound acts as an agonist of the retinoic acid-inducible gene I (RIG-I), a key intracellular pattern recognition receptor. Upon binding of inarigivir, RIG-I activates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This innate immune response helps to control and clear the hepatitis B virus. Additionally, inarigivir has been suggested to have a direct antiviral effect by interfering with HBV replication.

Inarigivir_Signaling_Pathway cluster_cell Hepatocyte Inarigivir Inarigivir ammonium RIGI RIG-I Inarigivir->RIGI binds & activates MAVS MAVS RIGI->MAVS TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi NFkB NF-κB MAVS->NFkB IRF3 IRF3 TBK1_IKKi->IRF3 IRF3_P p-IRF3 IRF3->IRF3_P phosphorylation IFN Type I IFN (IFN-α/β) IRF3_P->IFN induces transcription NFkB_A Activated NF-κB NFkB->NFkB_A Cytokines Pro-inflammatory Cytokines NFkB_A->Cytokines induces transcription Antiviral Antiviral State IFN->Antiviral establishes HBV_Replication HBV Replication Antiviral->HBV_Replication inhibits Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A: Inarigivir (e.g., 12 weeks) Randomization->Treatment_A Treatment_B Treatment Arm B: Placebo (e.g., 12 weeks) Randomization->Treatment_B Follow_up_A Standard of Care (e.g., Tenofovir, 12 weeks) Treatment_A->Follow_up_A Follow_up_B Standard of Care (e.g., Tenofovir, 12 weeks) Treatment_B->Follow_up_B Endpoint_A Endpoint Assessment (HBsAg, HBeAg, HBV DNA, Safety) Follow_up_A->Endpoint_A Endpoint_B Endpoint Assessment (HBsAg, HBeAg, HBV DNA, Safety) Follow_up_B->Endpoint_B

References

The Rise and Fall of Inarigivir: A Comparative Analysis of a Once-Promising Hepatitis B Immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

The abrupt termination of the Inarigivir ammonium phase 2b clinical trial in early 2020 sent ripples through the hepatitis B research community. Once a promising RIG-I agonist, its development was halted due to severe adverse events, including a patient fatality. This guide provides a detailed analysis of the available phase 2 clinical trial data for Inarigivir, juxtaposed with other emerging therapies for chronic hepatitis B (CHB), offering a critical perspective for researchers, scientists, and drug development professionals on the delicate balance between efficacy and safety in the quest for a functional cure.

Inarigivir, developed by Spring Bank Pharmaceuticals, was an oral, selective immunomodulator designed to activate the retinoic acid-inducible gene 1 (RIG-I). This activation was intended to stimulate the body's innate immune response to fight the hepatitis B virus (HBV) and directly inhibit viral replication.[1] Early phase 2a trials, such as the ACHIEVE trial, showed some promise in reducing HBV DNA and HBsAg levels. However, the subsequent phase 2b CATALYST trials were terminated when patients, particularly in the 400mg dose group, experienced hepatocellular dysfunction and elevated alanine transaminase (ALT) levels, indicative of liver injury rather than the desired immune flares.[2]

This comparative guide will delve into the specifics of Inarigivir's clinical trial results, its mechanism of action, and how it stacks up against other therapeutic modalities currently under investigation for CHB.

Inarigivir's Mechanism of Action: A Double-Edged Sword

Inarigivir's therapeutic strategy was centered on the activation of the RIG-I signaling pathway. Upon binding to viral RNA, RIG-I initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3] These interferons then induce an antiviral state in surrounding cells and help to activate the adaptive immune response against HBV.

Inarigivir_Mechanism_of_Action cluster_cell Hepatocyte Inarigivir Inarigivir (RIG-I Agonist) RIG_I RIG-I Inarigivir->RIG_I activates MAVS MAVS RIG_I->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe NF_kB NF-κB MAVS->NF_kB IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Type_I_IFN Type I Interferons (IFN-α/β) IRF3_7->Type_I_IFN transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines transcription Antiviral_State Antiviral State Type_I_IFN->Antiviral_State induces HBV_Replication_Inhibition HBV Replication Inhibition Type_I_IFN->HBV_Replication_Inhibition leads to

Inarigivir's activation of the RIG-I signaling pathway.

While this immunomodulatory approach held promise, the severe liver toxicity observed in the CATALYST trials suggests that the broad and potent activation of this pathway may have led to an uncontrolled inflammatory response, resulting in hepatocyte damage.

Inarigivir Phase 2 Clinical Trial Data Summary

The following tables summarize the available efficacy and safety data from Inarigivir's phase 2 clinical trials.

Efficacy Results from the ACHIEVE Trial (Dose-Escalation)

The ACHIEVE trial evaluated ascending doses of Inarigivir monotherapy for 12 weeks, followed by a switch to tenofovir disoproxil fumarate (TDF).[4]

DoseMean HBV DNA Reduction at Week 12 (log10 IU/mL)Mean HBsAg Reduction at Week 12 (log10 IU/mL)
25 mg-0.61-0.10
50 mg-0.74-0.12
100 mg-1.00-0.15
200 mg-1.58-0.18
Placebo-0.04+0.003

Data compiled from the ACHIEVE trial results.[4]

The results from the ACHIEVE trial indicated a dose-dependent reduction in HBV DNA, with a more modest effect on HBsAg levels.[5][6][7][8][9]

Safety and Discontinuation: The CATALYST Trials

The Phase 2b CATALYST trials were designed to further evaluate the safety and efficacy of Inarigivir, including a higher 400mg dose.[2] However, these trials were terminated due to severe adverse events.

TrialDoseKey Adverse EventsOutcome
CATALYST 2400 mgHepatocellular dysfunction, elevated ALT (consistent with liver injury), one patient death.Trial and all Inarigivir development for HBV discontinued.

Information based on announcements from Spring Bank Pharmaceuticals.[1][2]

Comparative Landscape of Investigational Hepatitis B Therapies

The discontinuation of Inarigivir underscores the challenges in developing immunomodulatory agents for CHB. Below is a comparison with other investigational therapies employing different mechanisms of action.

Drug ClassExample Drug(s)Mechanism of ActionKey Phase 2 Efficacy ResultsSafety/Tolerability
RIG-I Agonist InarigivirActivates innate immunity via RIG-I.Dose-dependent HBV DNA reduction.Discontinued due to severe liver toxicity.
Antisense Oligonucleotide (ASO) Bepirovirsen (GSK3228836)Inhibits the translation of viral RNAs.~9-10% of patients achieved sustained HBsAg loss.[10][11][12]Generally well-tolerated; injection site reactions are common.[10]
Small Interfering RNA (siRNA) JNJ-73763989Degrades viral RNAs through the RNAi pathway.Dose-dependent reductions in HBsAg.[13][14]Generally well-tolerated.[13][14]
Capsid Assembly Modulator (CAM) VebicorvirDisrupts the assembly of the viral capsid.Enhanced viral suppression when combined with NrtIs, but high relapse rates after treatment discontinuation.[15][16]Generally well-tolerated.[16]

Experimental Protocols

HBV DNA Quantification

The quantification of HBV DNA is a critical endpoint in clinical trials and is typically performed using a real-time polymerase chain reaction (qPCR) assay.

HBV_DNA_Quantification_Workflow Patient_Sample Patient Plasma Sample DNA_Extraction HBV DNA Extraction Patient_Sample->DNA_Extraction qPCR_Reaction Real-Time PCR Amplification DNA_Extraction->qPCR_Reaction qPCR_Master_Mix qPCR Master Mix (Primers, Probe, Polymerase) qPCR_Master_Mix->qPCR_Reaction Data_Analysis Data Analysis & Quantification (vs. Standard Curve) qPCR_Reaction->Data_Analysis Viral_Load HBV Viral Load (IU/mL) Data_Analysis->Viral_Load

Workflow for HBV DNA quantification by qPCR.

Methodology:

  • Sample Collection and Preparation: Whole blood is collected, and plasma is separated by centrifugation.[17]

  • DNA Extraction: Viral DNA is extracted from the plasma using commercially available kits, often employing methods like silica-based column purification or magnetic bead separation.[18]

  • qPCR Amplification: The extracted DNA is added to a qPCR master mix containing HBV-specific primers, a fluorescently labeled probe, and a thermostable DNA polymerase. The reaction is run on a real-time PCR instrument that cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands.

  • Quantification: The instrument measures the fluorescence emitted by the probe as the DNA is amplified. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target DNA. By comparing the Ct values of the patient samples to a standard curve generated from known concentrations of HBV DNA, the viral load in the original sample can be accurately quantified.[19][20]

HBsAg Quantification

Hepatitis B surface antigen (HBsAg) levels are a key biomarker for assessing the burden of infection and the response to therapy. Quantitative HBsAg assays are typically automated immunoassays.

Methodology:

  • Assay Principle: Most quantitative HBsAg assays are based on a "sandwich" immunoassay format, such as a chemiluminescent microparticle immunoassay (CMIA) or an enzyme-linked immunosorbent assay (ELISA).[21][22]

  • Reaction Steps:

    • The patient's serum or plasma is incubated with microparticles coated with anti-HBs antibodies. HBsAg in the sample binds to these antibodies.

    • A second anti-HBs antibody, labeled with an enzyme (like horseradish peroxidase) or a chemiluminescent molecule (like acridinium), is added. This labeled antibody binds to a different epitope on the captured HBsAg, forming a "sandwich".

    • The microparticles are washed to remove any unbound labeled antibody.

    • A substrate is added that reacts with the enzyme or is triggered to produce light. The amount of light or color produced is directly proportional to the amount of HBsAg in the sample.[23][24]

  • Quantification: The signal is measured by the instrument and converted to a concentration (in IU/mL) by comparing it to a calibration curve generated from standards of known HBsAg concentrations.[25]

Conclusion

The story of Inarigivir serves as a critical case study in the development of novel therapies for chronic hepatitis B. While the initial efficacy signals from the ACHIEVE trial were encouraging, the severe safety issues that emerged in the CATALYST trials highlight the potential for immunomodulatory agents to induce unintended and harmful inflammatory responses. As the field moves forward with a diverse pipeline of therapeutic candidates, including ASOs, siRNAs, and CAMs, the lessons learned from Inarigivir will undoubtedly inform the design of future clinical trials and the careful monitoring of patient safety. The ultimate goal of a functional cure for CHB will likely require a combination of therapies that can effectively suppress viral replication and modulate the immune system in a safe and controlled manner.

References

Inarigivir Ammonium: A Comparative Analysis of its Antiviral Efficacy in Hepatitis B Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug Inarigivir ammonium and its antiviral effects against Hepatitis B Virus (HBV). While development of Inarigivir was discontinued due to safety concerns, the data from its clinical trials offers valuable insights into its novel mechanism of action as a RIG-I agonist. This document objectively compares its performance with established first-line HBV treatments, tenofovir and entecavir, and presents supporting experimental data.

Important Note on Inarigivir: The clinical development of Inarigivir was halted in 2020 due to unexpected serious adverse events, including a patient death in a Phase IIb trial[1]. Therefore, the information presented here is for academic and research purposes to understand its mechanism and antiviral activity observed during its development.

Executive Summary

This compound, a small molecule agonist of the retinoic acid-inducible gene I (RIG-I), demonstrated a dual mechanism of action against HBV by directly inhibiting viral replication and by stimulating the innate immune system[2]. Clinical trial data showed dose-dependent reductions in HBV DNA and HBV RNA. However, a crucial limitation in the publicly available data is the absence of a specific breakdown of its antiviral efficacy across different HBV genotypes. In contrast, the established antivirals, tenofovir and entecavir, have extensive clinical data, with some studies suggesting minor genotype-specific differences in treatment response.

Comparative Antiviral Efficacy

The following tables summarize the available quantitative data on the antiviral efficacy of Inarigivir, Tenofovir, and Entecavir.

Table 1: Antiviral Efficacy of this compound (ACHIEVE Trial - Overall Population)

DoseMean HBV DNA Reduction at Week 12 (log10 IU/mL)Mean HBV RNA Reduction at Week 12 (log10 copies/mL)HBsAg Response (>0.5 log10 reduction) at Week 12 or 24
25 mg-0.58Data not specified22% (overall for all doses)
50 mg-0.74Data not specified22% (overall for all doses)
100 mg-1.0Data not specified22% (overall for all doses)
200 mg-1.54Data not specified22% (overall for all doses)
Placebo+0.33Data not specifiedNot applicable

Source: Data compiled from reports of the ACHIEVE trial. It is important to note that a direct comparison of HBsAg response across doses was not reported as being dose-dependent.

Limitation: The available data from the ACHIEVE trial does not provide a breakdown of the antiviral efficacy of Inarigivir across different HBV genotypes (A, B, C, and D). While the trial included patients with these genotypes, the reported results are for the overall study population.

Table 2: Comparative Antiviral Efficacy of Tenofovir and Entecavir by HBV Genotype

DrugHBV GenotypeVirologic Response (HBV DNA <20 IU/mL)HBeAg Seroconversion Rate
Tenofovir AHighHigher than D
BHighHigher than C
CHighLower than B
DHighLower than A
Entecavir AHighGenerally high
BHighGenerally high
CHigh, may be slightly lower than BGenerally lower than B
DHighGenerally lower than A

Source: This table represents a qualitative summary based on multiple studies. Specific percentages can vary significantly between studies based on patient population, duration of treatment, and baseline characteristics.

Generally, both tenofovir and entecavir are considered effective across all major HBV genotypes, with some studies indicating that genotypes A and B may show a slightly better response to interferon-based therapies, and that HBeAg seroconversion rates with nucleos(t)ide analogues can be influenced by genotype[3][4].

Experimental Protocols

Inarigivir ACHIEVE Trial (Phase II)

  • Study Design: A randomized, placebo-controlled, double-blind, ascending-dose cohort study.

  • Patient Population: Treatment-naïve adult patients with chronic HBV infection (HBeAg-positive and HBeAg-negative). Patients had a baseline HBV DNA level of ≥20,000 IU/mL and elevated alanine aminotransferase (ALT) levels.

  • Dosing Regimens: Patients were randomized to receive one of four daily oral doses of Inarigivir (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo for 12 weeks.

  • Endpoints: The primary endpoints were safety and the change from baseline in serum HBV DNA levels at week 12. Secondary endpoints included changes in HBV RNA and HBsAg levels.

  • Genotyping: HBV genotype was determined at baseline for all participants. The trial enrolled patients with genotypes A, B, C, and D.

Visualizing the Mechanisms

HBV Life Cycle and Antiviral Targets

The following diagram illustrates the key stages of the Hepatitis B virus life cycle within a hepatocyte and highlights the targets of different antiviral drug classes.

HBV_Life_Cycle cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Targets Antiviral Targets cccDNA cccDNA (transcriptionally active) pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Capsid_assembly Capsid Assembly pgRNA->Capsid_assembly Reverse_transcription Reverse Transcription pgRNA->Reverse_transcription Viral_proteins Viral Proteins mRNAs->Viral_proteins Translation Virion_entry HBV Virion Entry Uncoating Uncoating Virion_entry->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA Nuclear Import & Repair Capsid_assembly->Reverse_transcription New_Virion New HBV Virion (Release) Reverse_transcription->New_Virion Viral_proteins->Capsid_assembly Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Virion_entry RT_Inhibitors Reverse Transcriptase Inhibitors (Tenofovir, Entecavir) RT_Inhibitors->Reverse_transcription Capsid_Inhibitors Capsid Assembly Modulators Capsid_Inhibitors->Capsid_assembly RNAi RNA interference (siRNAs) RNAi->pgRNA RIG_I_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inarigivir Inarigivir RIG_I RIG-I (inactive) Inarigivir->RIG_I activates RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS (on mitochondria) RIG_I_active->MAVS interacts with TRAFs TRAFs MAVS->TRAFs recruits TBK1_IKKi TBK1/IKKi TRAFs->TBK1_IKKi IKK IKK complex TRAFs->IKK IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_p p-IRF3 (active dimer) IRF3->IRF3_p dimerizes IFN_genes Interferon Genes IRF3_p->IFN_genes Nuclear Translocation & Transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->IFN_genes Nuclear Translocation & Transcription IkB->NFkB releases ISGs Interferon-Stimulated Genes (Antiviral State) IFN_genes->ISGs leads to

References

A Head-to-Head Comparison of Inarigivir and its Soproxil Prodrug in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral agent Inarigivir and its orally bioavailable soproxil prodrug. This document synthesizes available experimental data to evaluate their performance and mechanisms of action.

In the landscape of antiviral therapeutics, particularly for chronic Hepatitis B (HBV) and Hepatitis C (HCV) infections, the activation of the host's innate immune system presents a promising strategy. Inarigivir (also known as SB 9000) and its soproxil prodrug (Inarigivir soproxil or SB 9200) have been investigated as potent agonists of the RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) pathways, key sensors in the innate immune response to viral pathogens. This guide provides a detailed comparison of these two compounds, summarizing their antiviral activity, mechanism of action, and available pharmacokinetic data.

Executive Summary

Inarigivir is a dinucleotide antiviral compound that has demonstrated significant antiviral activity against HBV in preclinical models. To improve its oral bioavailability, a soproxil prodrug, Inarigivir soproxil, was developed. This prodrug is designed to be rapidly converted to the active Inarigivir moiety in the body. While the development of Inarigivir soproxil for HBV was ultimately halted due to safety concerns in a Phase IIb clinical trial, the available data from preclinical and early clinical studies provide valuable insights into its potential and the underlying mechanism of action.

Data Presentation

The following tables summarize the available quantitative data for Inarigivir and its soproxil prodrug.

Table 1: In Vitro Antiviral Activity of Inarigivir Soproxil against Hepatitis C Virus (HCV)

CompoundVirus GenotypeAssay SystemEC50 (µM)EC90 (µM)
Inarigivir soproxil (SB 9200)HCV Genotype 1aReplicon2.2[1]8.0[1]
Inarigivir soproxil (SB 9200)HCV Genotype 1bReplicon1.0[1]6.0[1]

Table 2: In Vivo Antiviral Activity of Inarigivir and Inarigivir Soproxil against Hepatitis B Virus (HBV) and Woodchuck Hepatitis Virus (WHV)

CompoundModelVirusDosingKey Findings
Inarigivir (SB 9000)Transgenic MouseHBV100 mg/kg/day (intraperitoneal)Significantly reduced liver HBV DNA.
Inarigivir soproxil (SB 9200)WoodchuckWHV30 mg/kgMarked suppression of serum viremia and antigenemia when followed by Entecavir.[1]
Inarigivir soproxil (SB 9200)Human Clinical Trial (Phase II)HBV25-200 mg daily for 12 weeksDose-dependent reduction in HBV DNA and RNA levels.

Mechanism of Action: RIG-I and NOD2 Signaling Pathways

Inarigivir and its prodrug exert their antiviral effects by activating the RIG-I and NOD2 signaling pathways. These pathways are crucial for detecting viral RNA and initiating an innate immune response, leading to the production of type I interferons and other antiviral molecules.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I (inactive) Viral_RNA->RIG_I Inarigivir Inarigivir Inarigivir->RIG_I RIG_I_active RIG-I (active) RIG_I->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS Activation TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation NF_kB NF-κB TBK1_IKKi->NF_kB Phosphorylation IRF3_P p-IRF3 IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerization & Nuclear Translocation p_NF_kB p-NF-κB p_NF_kB_nuc p-NF-κB p_NF_kB->p_NF_kB_nuc Nuclear Translocation ISGs Interferon-Stimulated Genes (ISGs) IRF3_dimer->ISGs Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p_NF_kB_nuc->Pro_inflammatory_Cytokines Transcription

Caption: RIG-I Signaling Pathway Activation by Inarigivir.

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inarigivir Inarigivir NOD2 NOD2 (inactive) Inarigivir->NOD2 NOD2_active NOD2 (active) NOD2->NOD2_active Activation RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Phosphorylation p_NF_kB p-NF-κB p_NF_kB_nuc p-NF-κB p_NF_kB->p_NF_kB_nuc Nuclear Translocation p_MAPKs p-MAPKs AP1 AP-1 p_MAPKs->AP1 Activation Inflammatory_Genes Inflammatory Genes p_NF_kB_nuc->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: NOD2 Signaling Pathway Activation by Inarigivir.

Experimental Protocols

HCV Replicon Assay (Luciferase-based)

This protocol describes a method to assess the in vitro antiviral activity of compounds against HCV using a replicon system.

  • Cell Culture:

    • Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.

    • Plate the cells in 96-well or 384-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (Inarigivir or Inarigivir soproxil) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Add the diluted compounds to the plated cells. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

  • Incubation:

    • Incubate the plates for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay:

    • After incubation, lyse the cells using a luciferase assay lysis buffer.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Determine the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral activity is not due to cell death.

HCV_Replicon_Assay_Workflow start Start plate_cells Plate Huh-7 cells with HCV replicon start->plate_cells prepare_compounds Prepare serial dilutions of test compounds plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Calculate % inhibition, EC50, and EC90 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for HCV Replicon Luciferase Assay.

In Vivo Woodchuck Model for HBV Antiviral Testing

The woodchuck and its cognate Woodchuck Hepatitis Virus (WHV) are a well-established animal model for studying HBV infection and evaluating antiviral therapies.

  • Animal Model:

    • Use adult woodchucks chronically infected with WHV, characterized by the persistent presence of WHV surface antigen (WHsAg) and WHV DNA in the serum.

  • Compound Administration:

    • Formulate the test compound (Inarigivir soproxil) for oral administration.

    • Administer the compound to the woodchucks daily at the desired dose for a specified treatment period (e.g., 4-12 weeks).

    • Include a control group receiving a placebo vehicle.

  • Monitoring:

    • Collect blood samples at regular intervals (e.g., weekly) before, during, and after the treatment period.

    • Monitor serum for WHV DNA levels using quantitative PCR.

    • Monitor serum for WHsAg and WHV e-antigen (WHeAg) levels using immunoassays.

    • Monitor liver function tests (e.g., ALT) to assess potential hepatotoxicity.

  • Tissue Analysis (Optional):

    • At the end of the study, liver biopsies can be collected to measure intrahepatic WHV DNA and RNA levels and to perform histological analysis.

  • Data Analysis:

    • Calculate the mean log10 reduction in serum WHV DNA and antigen levels from baseline for the treated and control groups.

    • Statistically compare the antiviral efficacy between the treatment and control groups.

Woodchuck_HBV_Model_Workflow start Start select_animals Select chronic WHV-infected woodchucks start->select_animals baseline_sampling Baseline blood sampling select_animals->baseline_sampling compound_administration Daily oral administration of test compound or placebo baseline_sampling->compound_administration monitoring Weekly blood sampling (WHV DNA, antigens, ALT) compound_administration->monitoring Duration of treatment end_of_treatment End of treatment period monitoring->end_of_treatment liver_biopsy Liver biopsy (optional) end_of_treatment->liver_biopsy data_analysis Analyze viral load and antigen level reduction end_of_treatment->data_analysis liver_biopsy->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo HBV Antiviral Testing in the Woodchuck Model.

Head-to-Head Comparison

  • In Vitro Activity: Inarigivir (SB 9000) is the active antiviral agent. Inarigivir soproxil (SB 9200) is a prodrug and is expected to have lower intrinsic activity in in vitro assays that lack the necessary esterases for its conversion to Inarigivir. The reported EC50 values for Inarigivir soproxil in HCV replicon assays likely reflect a combination of its uptake, intracellular conversion to Inarigivir, and the subsequent activity of Inarigivir.

  • Pharmacokinetics: The primary advantage of the soproxil prodrug is its enhanced oral bioavailability. Inarigivir itself is a dinucleotide and is likely to have poor oral absorption. The soproxil moiety is designed to be cleaved by esterases, releasing the active Inarigivir into the circulation and target cells. In vivo studies in woodchucks have shown that oral administration of Inarigivir soproxil leads to dose-dependent plasma exposure to the active moiety, Inarigivir.

  • Clinical Development: Inarigivir soproxil advanced to Phase II clinical trials for the treatment of chronic HBV. However, its development was terminated due to unexpected serious adverse events, including a patient fatality. This highlights the importance of thorough safety and toxicology assessments for all new drug candidates, including prodrugs.

Conclusion

Inarigivir is a potent activator of the RIG-I and NOD2 signaling pathways with demonstrated antiviral activity against HBV in preclinical models. The soproxil prodrug, Inarigivir soproxil, was developed to improve its oral bioavailability and showed promise in early clinical trials for HBV by achieving dose-dependent reductions in viral load. However, the termination of its clinical development due to safety concerns underscores the challenges in drug development. The data and experimental protocols presented in this guide provide a valuable resource for researchers working on innate immune modulators for antiviral therapy. Future research in this area will likely focus on developing new agonists of these pathways with improved safety profiles.

References

Inarigivir Ammonium: A Meta-Analysis of Clinical Trial Data for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive meta-analysis of the clinical trial data for Inarigivir ammonium, a novel investigational immunomodulator for the treatment of chronic hepatitis B (CHB). Developed to engage the innate immune system, Inarigivir showed early promise in reducing key viral markers. However, its clinical development was ultimately halted due to significant safety concerns. This guide offers an objective comparison of Inarigivir's performance against a standard-of-care treatment, tenofovir disoproxil fumarate (TDF), supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals in the field of virology and hepatology.

Executive Summary

This compound, an orally bioavailable prodrug of a RIG-I and NOD2 agonist, was designed to stimulate the host's innate immune response to combat hepatitis B virus (HBV) infection. Phase 2 clinical trials, notably the ACHIEVE trial, demonstrated that Inarigivir could lead to a dose-dependent reduction in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels. Despite these encouraging efficacy signals, the development program was terminated following reports of serious adverse events, including a patient fatality in the Phase IIb CATALYST trial.[1][2][3][4][5] This guide presents a detailed examination of the available clinical data for Inarigivir, a comparison with TDF, and a review of its mechanism of action.

Comparative Efficacy and Safety Analysis

The primary source of clinical data for Inarigivir comes from the Phase 2 ACHIEVE trial. This study evaluated ascending doses of Inarigivir monotherapy for 12 weeks, followed by a switch to tenofovir disoproxil fumarate (TDF).[6][7][8] For comparison, data from pivotal clinical trials and real-world studies of TDF are presented.

Efficacy Data

The following tables summarize the key efficacy outcomes from the ACHIEVE trial for Inarigivir and comparative data for TDF.

Table 1: Reduction in HBV Viral Markers with Inarigivir Monotherapy (12 Weeks) in the ACHIEVE Trial

Inarigivir DoseMean Change from Baseline in HBV DNA (log10 IU/mL)Mean Change from Baseline in HBV RNA (log10 copies/mL)Mean Change from Baseline in HBsAg (log10 IU/mL)
25 mg-0.61[6]-0.39[6]-0.10[6]
50 mg-0.74[9]-0.95[9]Not Reported
100 mg-1.0[10]-0.6 (HBeAg+) to -1.4 (HBeAg-)[10]-0.18[6]
200 mg-1.58[6]-0.58[6]-0.18[6]
Placebo-0.04[6]-0.15[6]+0.003[6]

Table 2: Virological Response with Tenofovir Disoproxil Fumarate (TDF) in Clinical Trials

StudyTreatment DurationPrimary EndpointVirological Response Rate
Pivotal Trial (HBeAg-negative)48 WeeksHBV DNA <400 copies/mL93%
Pivotal Trial (HBeAg-positive)48 WeeksHBV DNA <400 copies/mL76%
Real-world study (France)36 MonthsHBV DNA <69 IU/mL96%[5][10]
TMF vs. TDF Trial48 WeeksHBV DNA <20 IU/mL (HBeAg-positive)53.7%[1][11]
TMF vs. TDF Trial48 WeeksHBV DNA <20 IU/mL (HBeAg-negative)87.8%[1][11]
Safety and Tolerability

Initial reports from the ACHIEVE trial suggested that Inarigivir was generally well-tolerated at doses up to 200mg daily, with most treatment-emergent adverse events being mild to moderate in severity.[9][10][12] However, the subsequent Phase IIb CATALYST trials, which used higher doses (400mg), were halted due to unexpected serious adverse events.[3] These included evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT) levels consistent with liver injury, and tragically, a patient death.[2][3]

In contrast, TDF has a well-established safety profile from extensive clinical trial and real-world use. The most commonly reported adverse events are generally mild and can include nausea, diarrhea, and headache.[13] Long-term use of TDF has been associated with a risk of renal toxicity and decreased bone mineral density.[14]

Table 3: Overview of Safety Profiles

FeatureThis compoundTenofovir Disoproxil Fumarate (TDF)
Common Adverse Events Initially reported as mild to moderate, including potential for ALT flares.[12]Nausea, diarrhea, headache, fatigue.[13]
Serious Adverse Events Hepatocellular dysfunction, liver injury, patient death (at higher doses).[2][3]Renal toxicity (e.g., Fanconi syndrome), decreased bone mineral density with long-term use.[14]
Development Status Discontinued due to safety concerns.[1][4][5]Approved and widely used as a first-line therapy for CHB.

Mechanism of Action: RIG-I and NOD2 Signaling

Inarigivir is an agonist of two key intracellular pattern recognition receptors: Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[15] Activation of these receptors is a critical step in the innate immune response to viral and bacterial pathogens.

Upon binding of Inarigivir, RIG-I and NOD2 initiate downstream signaling cascades that converge on the activation of transcription factors such as NF-κB and IRF3.[6][16] This leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn establish an antiviral state within the host cells and promote the clearance of HBV.[15]

Inarigivir_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Inarigivir Inarigivir Ammonium RIG_I RIG-I Inarigivir->RIG_I activates NOD2 NOD2 Inarigivir->NOD2 activates MAVS MAVS RIG_I->MAVS associates with RIPK2 RIPK2 NOD2->RIPK2 recruits TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi activates IKK_complex IKK Complex RIPK2->IKK_complex activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates NF_kB NF-κB IKK_complex->NF_kB activates Interferons Type I Interferons IRF3->Interferons induces transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines induces transcription Antiviral_State Antiviral State Interferons->Antiviral_State Pro_inflammatory_Cytokines->Antiviral_State

Inarigivir's dual activation of RIG-I and NOD2 signaling pathways.

Experimental Protocols

The clinical trials for Inarigivir and TDF employed standard methodologies for the quantification of HBV viral markers.

  • HBV DNA Quantification: Serum HBV DNA levels are typically measured using real-time polymerase chain reaction (PCR) assays.[17][18] These assays have a wide dynamic range and high sensitivity, allowing for the accurate quantification of viral load over several orders of magnitude.[18] The results are generally reported in international units per milliliter (IU/mL).[17]

  • HBV RNA Quantification: The quantification of serum HBV RNA, a marker of transcriptional activity of the covalently closed circular DNA (cccDNA), is also performed using reverse transcription quantitative PCR (RT-qPCR) assays.[19]

  • HBsAg Quantification: Hepatitis B surface antigen (HBsAg) levels are quantified using automated chemiluminescent microparticle immunoassays (CMIA) or electrochemiluminescence immunoassays (ECLIA).[14] These assays provide a quantitative measure of HBsAg in serum, reported in IU/mL.

Conclusion

This compound demonstrated a novel mechanism of action and showed initial promise in reducing HBV viral markers in early-phase clinical trials. However, the severe safety signals that emerged at higher doses led to the termination of its clinical development. This meta-analysis underscores the critical importance of a thorough risk-benefit assessment in drug development. While the efficacy data from the ACHIEVE trial were encouraging, the unacceptable safety profile ultimately rendered Inarigivir non-viable as a therapeutic agent for chronic hepatitis B. In contrast, tenofovir disoproxil fumarate remains a cornerstone of CHB therapy, with a well-established long-term efficacy and a manageable safety profile. The story of Inarigivir serves as a crucial case study for the scientific and drug development community, highlighting the challenges in developing novel immunomodulatory therapies for chronic viral infections.

References

A Comparative Guide to Predictive Biomarkers for Inarigivir Ammonium Response

Author: BenchChem Technical Support Team. Date: November 2025

Discontinuation Notice: It is important to note that the clinical development of Inarigivir Ammonium for the treatment of Hepatitis B Virus (HBV) was discontinued by Spring Bank Pharmaceuticals in January 2020 following safety concerns, including a patient death in a Phase IIb trial[1]. This guide serves as a retrospective analysis of the biomarker strategies investigated for Inarigivir and other RIG-I agonists, which may inform future research in this class of immunomodulators.

This compound is an orally available small molecule agonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor[2][3]. By activating RIG-I, a key intracellular pattern recognition receptor, Inarigivir was designed to stimulate the host's innate immune system to combat viral infections like chronic hepatitis B[4][5]. The primary mechanism involves triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other antiviral cytokines[1][6]. This guide compares potential biomarkers for predicting response to Inarigivir, with a focus on supporting experimental data and methodologies.

Mechanism of Action: The RIG-I Signaling Pathway

Inarigivir acts as a mimetic of viral RNA, binding to the helicase domain of RIG-I in the cytoplasm. This binding induces a conformational change, exposing its caspase activation and recruitment domains (CARDs). This allows RIG-I to interact with the Mitochondrial Antiviral Signaling (MAVS) protein on the mitochondrial membrane. MAVS then serves as a platform to recruit and activate downstream kinases, primarily TANK-binding kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and various interferon-stimulated genes (ISGs) that establish an antiviral state.

RIG_I_Pathway Inarigivir This compound RIG_I RIG-I (inactive) Inarigivir->RIG_I Binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS Activates TBK1 TBK1 MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P Transcription Gene Transcription IRF3_P->Transcription Induces ISGs Type I Interferons & Interferon-Stimulated Genes (ISGs) Transcription->ISGs Leads to

Caption: Inarigivir-activated RIG-I signaling pathway.

Predictive Biomarkers for Inarigivir Response

The ideal predictive biomarker identifies patients most likely to benefit from a therapy. For an immunomodulator like Inarigivir, promising biomarkers fall into two categories: those reflecting a pre-existing state of immune activation and those indicating the capacity for a robust drug-induced immune response.

Baseline Interferon-γ-inducible protein 10 (IP-10 / CXCL10)

IP-10 is a chemokine involved in immune cell trafficking and its expression is stimulated by interferons. Elevated baseline levels can indicate an ongoing, albeit potentially ineffective, immune response against a pathogen.

  • Supporting Evidence: A 2018 press release from Spring Bank Pharmaceuticals for the ACHIEVE trial explicitly stated that "increased baseline serum IP-10, a marker of immune activation in HBV, is a positive predictor for anti-viral response to inarigivir." While specific data from this trial is limited, studies on other antiviral therapies have shown the predictive value of IP-10. For instance, in HBV patients treated with entecavir, baseline serum IP-10 levels were positively correlated with the subsequent decrease in HBsAg levels[7].

  • Alternative Agents: The predictive utility of IP-10 has been most extensively studied in the context of interferon-based therapy for Hepatitis C (HCV), where lower baseline levels were predictive of a sustained virological response[2][4]. This contrasts with the findings for Inarigivir in HBV, suggesting the predictive value of IP-10 is context-dependent on the specific disease and mechanism of action of the drug.

Baseline Hepatitis B Surface Antigen (HBsAg) Levels

Lower baseline levels of HBsAg may indicate a lower viral burden and a more favorable immune status, making patients more amenable to immunomodulatory therapy.

  • Supporting Evidence: Data from the ACHIEVE trial indicated that a baseline HBsAg level below 10,000 IU/mL was the strongest predictor of an HBsAg response (≥0.5 log10 decrease) to Inarigivir treatment[8].

  • Alternative Agents: Low baseline HBsAg is a well-established positive predictor for response to pegylated-interferon alpha therapy in chronic HBV patients.

Pharmacodynamic Biomarkers: Interferon-Stimulated Gene (ISG) Induction

While baseline ISG expression could be a predictive marker, the magnitude of ISG induction following treatment is a key pharmacodynamic marker that demonstrates target engagement and may predict clinical response.

  • Supporting Evidence: For other RIG-I agonists, such as MK-4621 in oncology, treatment induced a notable increase in the gene expression of interferon signaling pathway members within tumors[9][10]. For Inarigivir, while not explicitly presented as a predictive biomarker, the mechanism of action strongly implies that a robust induction of an "IFN signature" would correlate with antiviral activity.

  • Alternative Agents: The induction of an ISG signature is the hallmark of interferon-alpha therapy. The ability of a patient's cells to mount this response is critical to its efficacy.

Comparative Performance Data

The Phase II ACHIEVE trial provides the most relevant quantitative data for Inarigivir's dose-dependent antiviral activity.

Inarigivir Dose (12 weeks)Placebo25 mg50 mg100 mg200 mg
Mean HBV DNA Reduction (log10 IU/mL) +0.0352-0.6116-0.87 (approx.)-1.0-1.5774
Mean HBV RNA Reduction (log10 copies/mL) -0.1474-0.3856-0.45 (approx.)-0.6-0.5794
Mean HBsAg Reduction (log10 IU/mL) +0.0026-0.0956-0.12 (approx.)-0.15-0.1818
Data derived from the ACHIEVE trial results as reported in Liver International (2023)[11][12]. Note: 50mg data is estimated from graphical representations in related publications.

Experimental Protocols

Protocol 1: Quantification of Serum IP-10 by ELISA

This protocol is a generalized procedure based on commercially available sandwich ELISA kits (e.g., from R&D Systems, Proteintech)[6][13].

1. Principle: A microplate is pre-coated with a monoclonal antibody specific for IP-10. Patient serum and standards are added, and any IP-10 present is bound by the antibody. After washing, a biotinylated antibody that also recognizes IP-10 is added. This is followed by the addition of a streptavidin-HRP conjugate. A substrate solution is then added, and the color development, which is proportional to the amount of bound IP-10, is measured spectrophotometrically.

2. Materials:

  • IP-10 ELISA Kit (containing pre-coated 96-well plate, recombinant IP-10 standard, detection antibody, streptavidin-HRP, wash buffer, substrate solution, stop solution)

  • Patient serum samples, collected and stored at ≤ -20°C

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and sterile tips

  • Deionized water

3. Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Allow all reagents to reach room temperature before use.

  • Standard Curve: Reconstitute the IP-10 standard to create a stock solution. Perform serial dilutions according to the kit manual to create a standard curve (e.g., 2000 pg/mL down to 31.25 pg/mL).

  • Sample Addition: Add 100 µL of each standard, control, and patient serum sample to the appropriate wells.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash 4 times with 1X Wash Buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.

  • Washing: Repeat the aspiration/wash step.

  • Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well. Cover and incubate for 60 minutes at room temperature.

  • Washing: Repeat the aspiration/wash step.

  • Color Development: Add 100 µL of Substrate Solution to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density of each well within 15 minutes using a microplate reader set to 450 nm.

  • Analysis: Calculate the mean absorbance for each set of standards and samples. Plot the standard curve and use it to determine the concentration of IP-10 in the patient samples.

Protocol 2: Measurement of Interferon-Stimulated Gene (ISG) Signature

This protocol describes a common workflow for measuring a multi-gene ISG signature from whole blood using nCounter technology, a method validated for clinical use[14][15][16].

ISG_Workflow cluster_workflow ISG Signature Measurement Workflow A 1. Whole Blood Collection (PAXgene Tube) B 2. RNA Extraction & QC (RIN > 8) A->B C 3. Hybridization (RNA + Reporter/Capture Probes) B->C D 4. Sample Processing (nCounter Prep Station) C->D E 5. Digital Counting (nCounter Analyzer) D->E F 6. Data Analysis E->F G ISG Score (Normalized to Housekeeping Genes) F->G

Caption: Experimental workflow for ISG signature analysis.

1. Principle: This method uses molecular "barcodes" and single-molecule imaging to directly count the number of specific mRNA transcripts in a sample without enzymatic amplification.

2. Materials:

  • PAXgene Blood RNA Tubes

  • PAXgene Blood RNA extraction kit

  • NanoString nCounter Analysis System (Prep Station and Digital Analyzer)

  • Custom or pre-defined CodeSet of probes for target ISGs (e.g., IFI27, IFI44L, IFIT1, ISG15, RSAD2, SIGLEC1) and housekeeping genes (e.g., ACTB, HPRT1)[14][15].

  • nCounter Master Kit (containing hybridization buffers, reagents).

3. Procedure:

  • Sample Collection: Collect whole blood directly into a PAXgene Blood RNA Tube, which stabilizes the RNA profile. Store at -80°C until use.

  • RNA Extraction: Thaw samples and extract total RNA using the PAXgene Blood RNA Kit according to the manufacturer's protocol.

  • RNA Quality & Quantity Check: Assess RNA integrity using an Agilent TapeStation or similar instrument to ensure a high-quality sample (RIN > 8 is often required). Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Hybridization: In a thermal cycler, hybridize 50-100 ng of total RNA with the nCounter Reporter and Capture probes in hybridization buffer. This is typically performed overnight (16-21 hours) at 65-67°C[15].

  • Sample Processing: Run the hybridized samples on the nCounter Prep Station. This automated process removes excess probes and immobilizes the probe-transcript complexes onto a streptavidin-coated cartridge.

  • Digital Counting: Place the cartridge into the nCounter Digital Analyzer. The instrument takes images of the immobilized fluorescent reporters and counts the individual "barcodes" for each gene of interest.

  • Data Analysis: a. Perform quality control on the raw data. b. Normalize the raw counts for each ISG to the geometric mean of the counts for the selected housekeeping genes. c. Calculate the final "ISG score" for the patient, often by taking the median of the normalized expression values of the 6 ISGs relative to a baseline or healthy control cohort[15].

References

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